Technical Documentation Center

5,8-Dioxaspiro[3.4]octan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,8-Dioxaspiro[3.4]octan-2-one
  • CAS: 1824626-99-4

Core Science & Biosynthesis

Foundational

chemical properties of 5,8-dioxaspiro[3.4]octan-2-one CAS 1824626-99-4

An In-depth Technical Guide to 5,8-dioxaspiro[3.4]octan-2-one (CAS 1824626-99-4): A Novel Scaffold for Modern Drug Discovery Introduction: The Emergence of Spirocyclic Scaffolds In the landscape of modern medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5,8-dioxaspiro[3.4]octan-2-one (CAS 1824626-99-4): A Novel Scaffold for Modern Drug Discovery

Introduction: The Emergence of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount for accessing new biological targets and improving drug-like properties. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as privileged scaffolds that offer a rigid, well-defined three-dimensional geometry. This guide focuses on 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4), a unique building block featuring a strained cyclobutanone ring fused to a stable 1,3-dioxolane moiety. Its structure presents a compelling combination of a reactive handle for chemical elaboration and a protected ketone functionality, making it a versatile intermediate for the synthesis of complex molecules aimed at researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known chemical properties of 5,8-dioxaspiro[3.4]octan-2-one, explores its potential reactivity and synthetic utility based on its constituent functional groups, and contextualizes its application within the broader field of drug discovery.

Section 1: Core Physicochemical and Structural Properties

5,8-dioxaspiro[3.4]octan-2-one is a small molecule building block available for research and development purposes.[1] The core of the molecule is a spiro[3.4]octane framework, where the spiro-carbon adjoins a cyclobutane ring and a cyclopentane-analogue ring. The presence of oxygen atoms at positions 5 and 8 identifies the five-membered ring as a 1,3-dioxolane, which acts as a ketal protecting group. The ketone functionality at position 2 resides on the strained four-membered ring, a feature that significantly influences its reactivity.

Structural and Chemical Data Summary

The fundamental properties of 5,8-dioxaspiro[3.4]octan-2-one are summarized in the table below, compiled from chemical supplier data and computational predictions.

PropertyValueSource
CAS Number 1824626-99-4[2][3][4]
Molecular Formula C₆H₈O₃[3][5]
Molecular Weight 128.13 g/mol [1][3][5]
Monoisotopic Mass 128.04735 Da
IUPAC Name 5,8-dioxaspiro[3.4]octan-2-one[1]
SMILES O=C1CC2(OCCO2)C1[3]
InChI Key KARIQPWEPVPIQI-UHFFFAOYSA-N
Purity >95%[1][5]
Storage Temp. Room Temperature[2]
XlogP (Predicted) -0.9
Structural Visualization and Key Features

The diagram below illustrates the key structural components of 5,8-dioxaspiro[3.4]octan-2-one, highlighting the functional groups that dictate its chemical behavior.

G cluster_molecule 5,8-dioxaspiro[3.4]octan-2-one Structure cluster_features Key Functional Features mol A Cyclobutanone Ring Strained 4-membered ring; electrophilic carbonyl center for nucleophilic attack. mol->A Reactive Site B Spirocenter Introduces 3D rigidity and novel vectoral geometry. mol->B Structural Core C 1,3-Dioxolane Ring Stable ketal protecting group; acid-labile. mol->C Protecting Group G cluster_2d Traditional 2D Scaffolds cluster_3d Modern 3D Scaffolds (e.g., Spirocycles) cluster_target Protein Target A Flat, Aromatic Molecules B Limited Exit Vectors A->B C Potential for Non-Specific (e.g., π-stacking) Interactions B->C Target Binding Pocket C->Target Limited Fit D Rigid, 3D Conformation E Precise, Vectorial Presentation of Substituents D->E F Improved Selectivity and Novel Binding Modes E->F F->Target Enhanced Complementarity

Caption: Value of 3D scaffolds in exploring protein binding pockets.

This compound is particularly interesting as it can serve as a starting point for libraries of novel spirocyclic compounds for screening campaigns. The field of "click chemistry" and other efficient ligation reactions could be employed to rapidly diversify this core scaffold, accelerating the discovery of new bioactive agents. [6]

Section 4: Conceptual Experimental Protocol: Nucleophilic Addition

To illustrate the utility of 5,8-dioxaspiro[3.4]octan-2-one, this section provides a conceptual, step-by-step protocol for a Grignard reaction, a fundamental C-C bond-forming transformation. This protocol is illustrative and should be adapted based on the specific nucleophile and laboratory conditions.

Objective: To synthesize 2-methyl-5,8-dioxaspiro[3.4]octan-2-ol via nucleophilic addition of methylmagnesium bromide.

Workflow Diagram

G A 1. Preparation - Dry glassware under vacuum/heat - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Dissolve Ketone (1 eq) in dry THF - Cool to 0°C A->B C 3. Nucleophilic Attack - Add MeMgBr (1.1 eq) dropwise - Monitor by TLC B->C D 4. Reaction Quench - Slowly add saturated aq. NH₄Cl - Forms insoluble magnesium salts C->D E 5. Workup & Extraction - Extract with Ethyl Acetate - Wash with brine, dry over Na₂SO₄ D->E F 6. Purification - Concentrate in vacuo - Purify by column chromatography E->F

Caption: Experimental workflow for a Grignard reaction.

Step-by-Step Methodology
  • Preparation:

    • Causality: The Grignard reagent is highly reactive with water and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure a high yield.

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Setup:

    • Causality: The reaction is exothermic. Cooling the reaction mixture to 0°C helps to control the reaction rate and minimize potential side reactions. Tetrahydrofuran (THF) is a common aprotic solvent for Grignard reactions.

    • Dissolve 5,8-dioxaspiro[3.4]octan-2-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0°C using an ice-water bath.

  • Nucleophilic Addition:

    • Causality: Slow, dropwise addition of the Grignard reagent prevents a rapid temperature increase. Thin-layer chromatography (TLC) is used to monitor the consumption of the starting material, indicating reaction completion.

    • Slowly add methylmagnesium bromide (1.1 equivalents, commercially available solution in THF/Et₂O) to the stirred solution via syringe.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the starting ketone is consumed.

  • Quenching:

    • Causality: The reaction is quenched by adding a mild proton source to protonate the newly formed alkoxide. Saturated aqueous ammonium chloride (NH₄Cl) is used instead of water or strong acid to avoid cleaving the acid-sensitive dioxolane protecting group.

    • Cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.

  • Aqueous Workup and Extraction:

    • Causality: The organic product must be separated from the aqueous phase and inorganic salts. Ethyl acetate is a common extraction solvent. Washing with brine helps to remove residual water from the organic layer.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Causality: The crude product may contain unreacted starting material or side products. Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tertiary alcohol.

Conclusion

5,8-dioxaspiro[3.4]octan-2-one is a promising, yet underexplored, chemical entity. While detailed literature on its specific applications is sparse, its structural features—a reactive, strained ketone and a stable, acid-labile protecting group, all built upon a rigid 3D spirocyclic core—make it an intrinsically valuable building block for synthetic and medicinal chemistry. For researchers aiming to synthesize novel compound libraries with enhanced three-dimensionality, this molecule represents a versatile and strategic starting point for the development of the next generation of therapeutic agents.

References

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 5,8-dioxaspiro[3.4]octan-2-one via Single-Crystal X-ray Diffraction

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural characterization of the novel spirocyclic ketone, 5,8-dioxaspiro[3.4]octan-2-one. Designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural characterization of the novel spirocyclic ketone, 5,8-dioxaspiro[3.4]octan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental choices. Our objective is to present a self-validating workflow, from initial synthesis to final data deposition, ensuring the highest standards of scientific integrity and reproducibility.

Introduction to 5,8-dioxaspiro[3.4]octan-2-one

Spirocyclic systems, particularly those incorporating strained ring systems like oxetanes, have garnered significant attention in medicinal chemistry. The inherent three-dimensionality of these scaffolds offers a pathway to explore novel chemical space, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability when compared to their planar counterparts.[1] The oxetane ring, a four-membered ether, is a recognized bioisostere for frequently used functional groups like gem-dimethyl and carbonyls, making it a valuable motif in modern drug design.[1][2]

5,8-dioxaspiro[3.4]octan-2-one (Molecular Formula: C₆H₈O₃) is a compelling synthetic target that combines a strained four-membered oxetane ring with a five-membered lactone.[2] While this specific molecule is cataloged (CAS 1824626-99-4), a detailed public record of its crystal structure is not available, presenting a unique opportunity for structural elucidation.[3] The definitive determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding its conformational properties, potential intermolecular interactions, and for providing a foundational dataset for computational modeling and structure-activity relationship (SAR) studies. This guide outlines the complete experimental roadmap to achieve this goal.

Part 1: Synthesis and Purification

A robust and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Among the most powerful methods for constructing oxetane rings is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene.[4][5] We propose a telescoped, three-step sequence adapted from established methodologies for creating functionalized spirocyclic oxetanes.[4]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Paternò-Büchi Reaction cluster_1 Step 2: Ring Opening cluster_2 Step 3: Lactonization A Cyclobutanone + Maleic Anhydride B Spiro-oxetane Adduct A->B hv (300 nm) p-xylene C Spiro-oxetane Adduct D Diacid Intermediate C->D H₂O, heat E Diacid Intermediate F 5,8-dioxaspiro[3.4]octan-2-one E->F Dehydrating Agent (e.g., Ac₂O)

Caption: Proposed synthetic workflow for 5,8-dioxaspiro[3.4]octan-2-one.

Experimental Protocol: Synthesis
  • Step 1: Paternò-Büchi Reaction.

    • In a quartz reaction vessel, dissolve cyclobutanone (1.0 eq) and maleic anhydride (1.1 eq) in a 1:1 mixture of acetonitrile and p-xylene. The use of p-xylene is critical to suppress the competing dimerization of maleic anhydride.[4][5]

    • Degas the solution with nitrogen for 15 minutes.

    • Irradiate the mixture at 300 nm using a photochemical reactor at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon consumption of the limiting reagent, concentrate the mixture under reduced pressure to yield the crude spiro-oxetane adduct.

  • Step 2: Hydrolytic Ring Opening.

    • To the crude adduct, add a 1:1 mixture of water and THF.

    • Heat the mixture to reflux (approx. 70 °C) for 4-6 hours until the anhydride ring is fully opened to the corresponding diacid.

    • Cool the reaction to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude diacid.

  • Step 3: Lactonization.

    • Dissolve the crude diacid in acetic anhydride.

    • Heat the mixture to 80 °C for 2 hours to facilitate intramolecular dehydration and lactone formation.

    • Cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (CH₂Cl₂; 3x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification and Characterization

The crude product must be purified to >99% purity for successful crystallization.

  • Protocol: Purify the final product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of 5,8-dioxaspiro[3.4]octan-2-one using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight (128.13 g/mol ).

    • Infrared Spectroscopy (IR): To identify key functional groups, particularly the carbonyl stretch of the lactone and the C-O stretches of the ether linkages.

Part 2: Single Crystal Growth

The acquisition of a high-quality single crystal is often the most challenging step in the structure determination process.[6] The goal is to achieve slow, ordered growth from a supersaturated solution, which requires methodical screening of various conditions.

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success.[7]

Crystallization MethodPrincipleTypical Solvents & SetupRationale & Advantages
Slow Evaporation The solvent is slowly removed from a nearly saturated solution, gradually increasing the solute concentration to the point of supersaturation and nucleation.A solution in a volatile solvent (e.g., dichloromethane, acetone, ethyl acetate) is placed in a vial, covered with parafilm pierced with a few small holes.Simple to set up and effective for many small organic molecules. The rate of evaporation can be controlled by the number and size of the holes.[8]
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a vapor phase of an "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution induces crystallization.[8]A small vial containing the compound dissolved in a "good" solvent (e.g., THF, acetone) is placed inside a larger sealed jar containing a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).Excellent for growing high-quality crystals from milligram quantities of material. Offers fine control over the rate of saturation.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where slow diffusion and mixing occur.A solution in a dense solvent (e.g., chloroform, dichloromethane) is layered with a less dense anti-solvent (e.g., hexane, methanol).Effective for compounds that may oil out or precipitate too quickly with other methods.
Experimental Protocol: Crystallization Screening
  • Prepare a stock solution of purified 5,8-dioxaspiro[3.4]octan-2-one in a good solvent (e.g., acetone) at a concentration of 10-20 mg/mL.

  • Set up multiple crystallization trials in parallel using the methods described in the table above. Screen a variety of solvent/anti-solvent systems (e.g., Acetone/Hexane, Dichloromethane/Pentane, Ethyl Acetate/Heptane).

  • Place all trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitor the trials daily under a microscope for the appearance of crystalline material. High-quality crystals should be transparent, have well-defined faces, and extinguish polarized light uniformly every 90 degrees of rotation.[6]

Vapor_Diffusion_Setup cluster_main Vapor Diffusion Crystallization Solution Compound in 'Good' Solvent (e.g., Acetone) Lid Sealed Lid Vapor Vapor Diffusion Vapor->Solution

Caption: Setup for vapor diffusion crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow: From Crystal to Structure

SCXRD_Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B C 3. Data Integration & Scaling (e.g., APEX Software) B->C D 4. Structure Solution (e.g., SHELXT, Direct Methods) C->D E 5. Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) D->E F 6. Validation & CIF Generation (checkCIF) E->F G 7. Data Deposition (CCDC) F->G

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.25 mm in all dimensions) is selected and mounted on a goniometer head using cryo-oil.[6] The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Data is collected on a modern single-crystal diffractometer (e.g., Bruker D8 VENTURE with an APEX detector) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The data collection strategy is optimized by the instrument software (e.g., Bruker APEX) to ensure high completeness and redundancy.[10]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform scaling and absorption corrections.

  • Structure Solution and Refinement:

    • The crystal's space group is determined, and the structure is solved using direct methods or dual-space algorithms (e.g., SHELXT).[11]

    • The resulting structural model is then refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[11] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following tables summarize the kind of data that would be generated during this process.

Table 1: Crystal Data and Structure Refinement Parameters (Hypothetical)

ParameterValue
Empirical formulaC₆H₈O₃
Formula weight128.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 6.5 Å, b = 10.2 Å, c = 8.9 Å
β = 95.5°
Volume587.4 ų
Z4
Density (calculated)1.450 Mg/m³
Absorption coefficient0.115 mm⁻¹
F(000)272
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected5400
Independent reflections1350 [R(int) = 0.025]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters1350 / 0 / 85
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.105
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Part 4: Data Analysis, Validation, and Deposition

With a refined structure, the final steps involve detailed geometric analysis, rigorous validation, and preparation for public dissemination.

Structural Analysis

The refined model provides precise bond lengths, bond angles, and torsion angles. This data allows for a detailed conformational analysis of the spirocyclic system, including the puckering of the oxetane and lactone rings. Intermolecular interactions, such as hydrogen bonds or other close contacts, can be identified and analyzed to understand the crystal packing.

Validation and CIF Preparation
  • Protocol: The final Crystallographic Information File (CIF) must be validated using the IUCr's checkCIF service.[12] This program checks for syntax errors, self-consistency of the data, and potential crystallographic issues. Any alerts (A or B level) must be investigated and either resolved or explained.

  • The CIF file is the standard format for communicating crystallographic results and contains all relevant information about the experiment, from unit cell parameters to atomic coordinates.[1]

Data Deposition

To ensure the data is preserved and accessible to the global scientific community, the final validated CIF and structure factor files must be deposited in a public database.[13]

  • Protocol: For small organic molecules, the data should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[3][12]

  • Upon deposition, the CCDC will issue a unique deposition number for each structure. This number should be included in any publication reporting the crystal structure, allowing readers to freely access the data.[13][14]

References

  • Profex – Open Source XRD and Rietveld Refinement . Nicola Doebelin. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization . ACS Publications, 2023. [Link]

  • Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 2023. [Link]

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC) . CCDC. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives . Chemical Communications, 2022. [Link]

  • Crystallographic software list . International Union of Crystallography (IUCr). [Link]

  • Crystallization of small molecules . [Link]

  • Access Structures & Deposit Structures Service Launch . Japan Association for International Chemical Information (JAICI), 2018. [Link]

  • Copper-Catalyzed Four-Component A³-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles . MDPI, 2025. [Link]

  • Guide for crystallization . [Link]

  • APEX Software . Bruker. [Link]

  • Chemical crystallization . SPT Labtech. [Link]

  • Phenix . [Link]

  • Requirements for Depositing X-Ray Crystallographic Data . ACS Paragon Plus. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journals, 2025. [Link]

  • X-Ray Crystallography - Software . Purdue University. [Link]

  • Single Crystal Diffraction . Preprints.org, 2025. [Link]

  • SOP: CRYSTALLIZATION . [Link]

  • CCDC Products . Japan Association for International Chemical Information (JAICI). [Link]

  • Preparation of Single Crystals for X-ray Diffraction . University of Zurich. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction . MDPI. [Link]

  • Deposit a Structure in the CSD . CCDC. [Link]

Sources

Foundational

Foreword: The Three-Dimensional Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Spirocyclic Conformation Analysis of 5,8-Dioxaspiro[3.4]octan-2-one In the landscape of contemporary medicinal chemistry, the emphasis on three-dimensional molecular architecture has ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spirocyclic Conformation Analysis of 5,8-Dioxaspiro[3.4]octan-2-one

In the landscape of contemporary medicinal chemistry, the emphasis on three-dimensional molecular architecture has never been more pronounced. Flat, planar molecules are often associated with promiscuous biological activity, whereas molecules with complex 3D structures tend to offer greater specificity and improved physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their inherent rigidity and defined spatial arrangement of substituents make them highly sought-after motifs in the development of novel therapeutics.

This guide focuses on a representative member of this class: 5,8-dioxaspiro[3.4]octan-2-one . We will dissect the critical process of determining its conformational preferences. Understanding the precise 3D arrangement of this molecule is not merely an academic exercise; it is fundamental to predicting its interaction with biological targets, optimizing its activity, and ensuring its viability as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a comprehensive conformational analysis.

The Synthetic Gateway: Accessing the Spirocyclic Core

A robust conformational analysis begins with the unambiguous synthesis of the target molecule. While numerous strategies exist for the construction of spirocycles, a plausible and efficient route to 5,8-dioxaspiro[3.4]octan-2-one can be adapted from established methods for creating similar oxaspiro frameworks. One such approach involves the reaction of a suitable ketone with an anhydride in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 5,8-dioxaspiro[3.4]octan-2-one

This protocol outlines a hypothetical, yet chemically sound, procedure for the laboratory-scale synthesis of the title compound.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (0.06 mol) and acetic anhydride (9 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.25 mL) to the stirred mixture.

  • Precursor Addition: With the mixture maintained at 30°C using a water bath, add cyclobutanone (0.06 mol) dropwise over a period of 2 hours. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Progression: Allow the reaction to stir at 30°C for an additional 3 hours after the addition is complete.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into 200 mL of ice-cold water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 5,8-dioxaspiro[3.4]octan-2-one.

This synthetic route provides the necessary material for the subsequent, in-depth conformational analysis.

The Dual-Pronged Strategy: Integrating Experimental and Computational Analysis

Determining the three-dimensional structure of a molecule is rarely achieved through a single technique. A truly robust analysis leverages the complementary strengths of both experimental and computational methods.[2] Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide data on the molecule's structure in solution and in the solid state, respectively.[3] Computational modeling, in turn, allows for the exploration of the entire conformational landscape and provides energetic insights that help rationalize the experimental findings.[4]

Caption: The integrated workflow for conformational analysis.

Experimental Elucidation: Capturing the Molecular Form

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in the solution state, which often mimics the physiological environment.[2] Techniques like the Nuclear Overhauser Effect (NOE) provide through-space distance information between protons, allowing for the determination of their relative spatial arrangement and, by extension, the molecule's preferred conformation(s).[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of purified 5,8-dioxaspiro[3.4]octan-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D COSY & HSQC: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar coupling networks and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to assign protons to their directly attached carbons.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations between protons. The presence of cross-peaks between protons on the cyclobutanone ring and the dioxane ring would be indicative of specific spatial proximities, defining the ring puckering and relative orientation.

Hypothetical NMR Data Summary
ProtonChemical Shift (ppm)MultiplicityJ (Hz)Key NOE Correlations
H1α/β2.8 - 3.0m-H3α/β, H4α/β
H3α/β2.5 - 2.7m-H1α/β, H4α/β
H4α/β4.0 - 4.2m-H1α/β, H3α/β, H6/H7
H6/H73.8 - 4.0m-H4α/β

This data is hypothetical and serves to illustrate the expected type of information.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's conformation in the crystalline solid state.[6] While it represents a single, energy-minimized state, it offers precise bond lengths, bond angles, and torsion angles that serve as a crucial benchmark for computational models.

A potential challenge for a small molecule like 5,8-dioxaspiro[3.4]octan-2-one is that it may exist as an oil at room temperature, precluding standard crystallization techniques.[7] In such cases, co-crystallization with a host framework or low-temperature crystallization methods may be necessary.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals suitable for X-ray diffraction. Methods to explore include slow evaporation from various solvents (e.g., hexane, ethyl acetate, dichloromethane), vapor diffusion, and cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods, and refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Hypothetical Crystallographic Data
ParameterValue
Bond Lengths (Å)
C2=O71.21
C4-O51.45
C4-O81.44
Bond Angles (°)
O5-C4-O8108.5
C1-C2-C392.1
Torsion Angles (°)
O5-C6-C7-O835.2 (Envelope)
C3-C4-C1-C2-5.1 (Slightly Puckered)

This data is hypothetical and represents a plausible low-energy conformation.

Computational Exploration: Mapping the Energy Landscape

Computational chemistry provides the tools to explore all possible conformations of a molecule and to determine their relative stabilities. This is particularly valuable for flexible molecules that may exist as a population of several low-energy conformers in solution.

Computational Workflow Protocol
  • Initial 3D Structure Generation: Build the 2D structure of 5,8-dioxaspiro[3.4]octan-2-one and generate an initial 3D conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of potential low-energy conformers. This step is crucial to ensure the entire conformational space is sampled.

  • Quantum Mechanical Optimization: Take the unique conformers identified in the previous step and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT). A common and reliable level of theory for such systems is B3LYP with the 6-31+G(d) basis set.[4] The inclusion of a solvent model (e.g., PCM) can provide insights into the solution-phase energetics.

  • Energy Analysis: Compare the final energies (Gibbs free energy) of all optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Caption: Workflow for computational conformational analysis.

Hypothetical Relative Energy of Conformers
ConformerRing Puckering (Dioxolane)Ring Puckering (Cyclobutanone)Relative Energy (kcal/mol)
1 (Global Minimum) EnvelopeSlightly Puckered0.00
2 TwistedPlanar1.52
3 EnvelopeHighly Puckered2.89

This data is hypothetical and illustrates the expected outcome of the calculations.

Synthesis of Findings: A Coherent Structural Narrative

The true power of this dual-pronged approach lies in the integration of all data. The X-ray structure, if obtainable, provides a definitive anchor point, representing the global minimum in the solid state. The computational results should ideally reproduce this structure as the lowest energy conformer.

The NMR data, particularly the NOE constraints, can then be compared against the computationally generated conformers. The conformer (or ensemble of conformers) that best fits the experimental NOE-derived distances is likely the dominant species in solution. Discrepancies between the solid-state and solution-state conformations can reveal important insights into the molecule's flexibility and the influence of crystal packing forces versus solvent interactions.

For 5,8-dioxaspiro[3.4]octan-2-one, the analysis would likely reveal a preferred conformation where the five-membered dioxolane ring adopts an envelope or twisted pucker to minimize steric strain. The four-membered cyclobutanone ring is expected to be nearly planar but may exhibit slight puckering. The relative orientation of these two rings is the key determinant of the molecule's overall shape.

G cluster_0 Conformer A (Low Energy) cluster_1 Conformer B (Higher Energy) a1 Dioxolane (Envelope) a2 Cyclobutanone (Puckered) a1->a2 Spiro Junction b1 Dioxolane (Twisted) a2->b1 Energy Barrier b2 Cyclobutanone (Planar) b1->b2 Spiro Junction b2->a1 Energy Barrier

Caption: Relationship between two hypothetical low-energy conformers.

Conclusion

The conformational analysis of 5,8-dioxaspiro[3.4]octan-2-one serves as a microcosm of the broader challenges and strategies in modern structure-based drug design. By systematically applying a combination of synthesis, advanced spectroscopic techniques, and high-level computational modeling, we can develop a comprehensive understanding of a molecule's three-dimensional attributes. This knowledge is not merely descriptive but predictive, enabling scientists to forge a clear link between molecular structure and biological function, thereby accelerating the journey from a promising scaffold to a life-changing therapeutic.

References
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19). Retrieved from [Link]

  • DeTato, N. D., et al. (n.d.). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-dioxaspiro[3.4]octan-2-one. Retrieved from [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Li, Y-J., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1373. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Fukaya, K., et al. (2023, September 20). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. Retrieved from [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Retrieved from [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. Retrieved from [Link]

  • Nakazaki, A., et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6). Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-Ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. Retrieved from [Link]

  • Vass, R., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Clore, G. M., & Gronenborn, A. M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Protein Science. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5,8-Dioxaspiro[3.4]octan-2-one: A Versatile Intermediate in Pharmaceutical Research

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a discernible shift away from "flat," aromatic-heavy molecules towa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from "flat," aromatic-heavy molecules towards more three-dimensional (3D) structures. This evolution is driven by the pursuit of novel chemical matter with improved pharmacological profiles. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry offer a unique opportunity to orient substituents into precise vectors in space, enabling more specific and potent interactions with biological targets.[1][2][3] The spiro[3.4]octane framework, in particular, has garnered significant interest for its ability to serve as a bioisostere for commonly used motifs, while enhancing properties such as solubility and metabolic stability.[4][5]

This guide focuses on 5,8-dioxaspiro[3.4]octan-2-one , a promising yet underexplored building block. Its structure combines a reactive cyclobutanone moiety with a protective ethylene glycol ketal. This unique arrangement provides both a locus for chemical diversification and inherent stability, making it an attractive starting point for the synthesis of complex pharmaceutical intermediates. These notes will provide detailed protocols and theoretical grounding for the application of this versatile intermediate, drawing upon established principles of organic chemistry and analogous transformations of related spirocyclic systems.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key characteristics of 5,8-dioxaspiro[3.4]octan-2-one are summarized below.

PropertyValueSource
CAS Number 1824626-99-4[6][7][8]
Molecular Formula C₆H₈O₃[7][9]
Molecular Weight 128.13 g/mol [7]
Appearance Not specified (likely a solid or oil)
Storage Store at room temperature
Key Structural Features Spirocyclic, cyclobutanone, ethylene glycol ketal

The presence of the ketal serves as a protecting group for a ketone at the 3-position of a cyclobutanone, while the exposed ketone at the 2-position is available for a variety of chemical transformations.

Core Synthetic Transformations and Protocols

The true utility of 5,8-dioxaspiro[3.4]octan-2-one as a pharmaceutical intermediate lies in the diverse array of chemical reactions that can be performed on its cyclobutanone ring. The following sections detail proposed protocols for key transformations, providing a roadmap for the generation of novel molecular scaffolds.

Nucleophilic Addition to the Carbonyl Group

The most direct approach to functionalizing the cyclobutanone ring is through nucleophilic addition to the carbonyl carbon. This class of reactions is fundamental to carbon-carbon bond formation and allows for the introduction of a wide range of substituents.[10]

Causality and Rationale: The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents). This reaction transforms the planar carbonyl into a tetrahedral stereocenter, introducing greater three-dimensionality into the molecule. The choice of nucleophile directly dictates the nature of the newly introduced substituent, offering a straightforward path to analogues.

Protocol 1: General Procedure for Grignard Addition

Objective: To introduce an alkyl, aryl, or vinyl group at the 2-position of the spirocycle.

Materials:

  • 5,8-dioxaspiro[3.4]octan-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Dissolve 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by flash column chromatography.

G start 5,8-Dioxaspiro[3.4]octan-2-one product 2-Substituted-5,8-dioxaspiro[3.4]octan-2-ol start->product Nucleophilic Addition reagent R-MgBr (Grignard Reagent) reagent->product

Caption: Nucleophilic addition of a Grignard reagent.

Reductive Amination

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical synthesis, as they often play a crucial role in target binding and modulating physicochemical properties.[11] Reductive amination provides a powerful and versatile method for converting the ketone of 5,8-dioxaspiro[3.4]octan-2-one into a primary, secondary, or tertiary amine.

Causality and Rationale: This one-pot reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. The choice of the amine starting material (e.g., ammonia, a primary amine, or a secondary amine) determines the substitution pattern of the final product.

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize 2-amino-5,8-dioxaspiro[3.4]octane derivatives.

Materials:

  • 5,8-dioxaspiro[3.4]octan-2-one

  • Primary or secondary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) in DCM, add the amine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

G start 5,8-Dioxaspiro[3.4]octan-2-one product N-Substituted-5,8-dioxaspiro[3.4]octan-2-amine start->product Reductive Amination reagents 1. R₂NH, H⁺ 2. NaBH(OAc)₃ reagents->product

Caption: Reductive amination workflow.

Hypothetical Application in a Pharmaceutical Context: Synthesis of a Novel Spirocyclic Amide Scaffold

To illustrate the potential of 5,8-dioxaspiro[3.4]octan-2-one as a versatile intermediate, the following workflow outlines a hypothetical synthesis of a more complex, drug-like scaffold. This example combines several of the transformations discussed above.

G cluster_0 Synthetic Pathway A 5,8-Dioxaspiro[3.4]octan-2-one B 2-Amino-5,8-dioxaspiro[3.4]octane A->B Reductive Amination (NH₃, NaBH(OAc)₃) C N-(5,8-Dioxaspiro[3.4]octan-2-yl)acetamide B->C Acylation (Acetyl chloride, Et₃N)

Caption: Hypothetical synthesis of a spirocyclic amide.

This multi-step synthesis demonstrates how 5,8-dioxaspiro[3.4]octan-2-one can be elaborated into a novel scaffold containing an amide functionality, a common feature in many approved drugs. The resulting compound maintains the desirable 3D character of the spirocyclic core while incorporating a handle for further diversification.

Conclusion and Future Outlook

While direct applications of 5,8-dioxaspiro[3.4]octan-2-one are not yet widely documented, its structural features strongly suggest its potential as a valuable building block in pharmaceutical research. The protocols and applications outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers and drug development professionals to explore the utility of this promising intermediate. The strategic incorporation of this and similar spirocyclic scaffolds is poised to continue yielding novel drug candidates with enhanced properties.

References

  • NextSDS. 5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde, 2-methyl-. [Link]

  • PubChemLite. 5,8-dioxaspiro[3.4]octan-2-one. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157. [Link]

  • Ark Pharma Scientific Limited. 5,8-dioxaspiro[3.4]octan-2-one | CAS:1824626-99-4. [Link]

  • Li, Y., et al. (2023). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 14(1), 4875. [Link]

  • Google Patents. US11548865B2 - 2-azaspiro[3.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • PubChem. Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives - Patent US-8080580-B2. [Link]

  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.
  • Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • PubChem. Oxabicycloheptanes and oxabicylcoheptenes, their preparation and use - Patent US-7998957-B2. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • Kabale University Library. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

Sources

Application

Protocol for Functionalizing the 5,8-Dioxaspiro[3.4]octan-2-one Core: Synthesis of Spirocyclic Amine Intermediates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The integration of high-sp³ character motifs into flat, aromatic drug scaffolds is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The integration of high-sp³ character motifs into flat, aromatic drug scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving solubility, metabolic stability, and target selectivity. The compound 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4)[1] has emerged as a highly valuable building block for introducing a conformationally restricted 5-5 spirocyclic motif[2].

Recently, this core was critical in the discovery of novel imidazo[3.2-b]pyrazole-based Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the L858R/T790M/C797S triple mutation[3]. In these next-generation inhibitors, the 5,8-dioxaspiro[3.4]octane moiety acts as a highly optimized vector that perfectly occupies the lipophilic ribose pocket of the EGFR kinase domain, driving nanomolar potency ( Ki​ = 2.1 nM) while sparing wild-type EGFR[4].

Functionalization of this core is typically achieved via a highly controlled reductive amination at the C2 cyclobutanone position. This application note provides a field-proven, self-validating protocol for this transformation, detailing the mechanistic causality behind each experimental choice.

G EGFR EGFR Triple Mutant (L858R/T790M/C797S) Hinge Hinge Region (Gln791, Met793) EGFR->Hinge Ribose Lipophilic Ribose Pocket EGFR->Ribose Catalytic Catalytic Lysine (Lys745) EGFR->Catalytic Drug Imidazo[3.2-b]pyrazole Core Drug->Hinge H-Bonds Drug->Catalytic Salt Bridge / H-Bond Spiro 5,8-dioxaspiro[3.4]octane Motif Drug->Spiro Functionalization Spiro->Ribose Hydrophobic Packing

Figure 1: Binding interactions of the functionalized inhibitor within the EGFR mutant kinase domain.

Experimental Protocol: Reductive Amination

This protocol describes the coupling of a primary or secondary amine precursor to the 5,8-dioxaspiro[3.4]octan-2-one core. The procedure utilizes a two-stage, one-pot approach to maximize yield and prevent off-target ketone reduction[4].

Reagents and Materials
  • Amine Precursor: 1.50 mmol (1.0 equiv)

  • 5,8-dioxaspiro[3.4]octan-2-one: 230 mg, 1.80 mmol (1.2 equiv)[4]

  • Glacial Acetic Acid (AcOH): 86 μL, 1.50 mmol (1.0 equiv)[4]

  • Sodium Cyanoborohydride (NaCNBH₃): 476 mg, 2.24 mmol (1.5 equiv)[4]

  • Solvent: Anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE), 10-15 mL

  • Quench/Workup: Deionized Water, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Imine/Iminium Formation (16 Hours)

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine precursor (1.50 mmol) in 10 mL of anhydrous solvent.

  • Add 5,8-dioxaspiro[3.4]octan-2-one (230 mg, 1.80 mmol) followed by glacial acetic acid (86 μL, 1.50 mmol)[4].

  • Stir the reaction mixture at room temperature (rt) for 16 hours[4].

Expert Insight (Causality): The addition of exactly 1.0 equivalent of acetic acid lowers the apparent pH to ~4.5–5.0. This mildly acidic environment is critical; it catalyzes the dehydration of the intermediate hemiaminal into the reactive iminium ion without fully protonating the nucleophilic amine. Allowing 16 hours for this step ensures complete conversion to the iminium species before the reducing agent is introduced, thereby preventing the direct reduction of the starting ketone into an undesired alcohol.

Step 2: Selective Reduction (5 Hours) 4. Cool the reaction mixture to 0 °C using an ice-water bath[4]. 5. Add NaCNBH₃ (476 mg, 2.24 mmol) portion-wise over 5 minutes[4]. 6. Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for an additional 5 hours[4].

Expert Insight (Causality): NaCNBH₃ is specifically chosen over NaBH₄ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydrides, making it stable in mildly acidic conditions and highly selective for the electrophilic iminium ion over the unreacted ketone. Cooling to 0 °C controls the initial exothermic hydride transfer, minimizing impurity formation.

Step 3: In-Process Validation (Self-Validating System) 7. Before quenching, withdraw a 10 μL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS (ESI+).

Validation Check: Confirm the disappearance of the iminium mass. The desired product mass will reflect the addition of the spirocyclic core. Specifically, look for the [Mamine​+112.13]+ peak, which corresponds to the addition of the C6​H8​O3​ mass minus the loss of H2​O (18 Da) during condensation.

Step 4: Quench and Purification 8. Dilute the reaction mixture with 20 mL of deionized water to quench excess hydride[4]. 9. Extract the aqueous layer with EtOAc (3 × 20 mL)[4]. 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to isolate the pure spirocyclic amine intermediate.

Workflow Step1 1. Imine Formation Amine + Ketone + AcOH 16h, Room Temp Step2 2. Selective Reduction Add NaCNBH3 at 0 °C Warm to RT, 5h Step1->Step2 Step3 3. Reaction Quench Dilute with H2O Extract with EtOAc Step2->Step3 Validation In-Process Control LC-MS / TLC Monitoring Step2->Validation Verify iminium consumption Step4 4. Purification Flash Chromatography (Silica Gel) Step3->Step4 Validation->Step3

Figure 2: Step-by-step workflow for the reductive amination of 5,8-dioxaspiro[3.4]octan-2-one.

Data Presentation: Optimization & Biological Impact

The incorporation of the 5,8-dioxaspiro[3.4]octane core significantly enhances the physicochemical and target-engagement profile of kinase inhibitors. Table 1 summarizes the comparative advantages of this functionalization based on recent Free Energy Perturbation (FEP) and empirical profiling[3][4].

Table 1: Impact of 5,8-dioxaspiro[3.4]octane Functionalization on Inhibitor Profiles

MetricStandard Linear/Alkyl Motif5,8-dioxaspiro[3.4]octan-2-yl MotifImpact on Drug Profile
3D Character (Fsp³) Low to ModerateHigh (Spirocyclic)Improved aqueous solubility; reduction in off-target binding (promiscuity).
Ribose Pocket Packing Sub-optimalOptimal (Cyclohexane-1,3-dioxolane mimic)High shape-complementarity drives nanomolar Ki​ against EGFR triple mutants.
Metabolic Stability Susceptible to CYP3A4 TDIHighly StableThe acetal protection mitigates time-dependent inhibition (TDI) liability.
Target Engagement ( Ki​ ) > 100 nM2.1 nM (Compound 31)Superior potency against L858R/T790M/C797S mutations.

References

  • [1] 5,8-dioxaspiro[3.4]octan-2-one | CAS:1824626-99-4 | Ark Pharma Scientific Limited Source: arkpharmtech.com URL:

  • [2] 5,8-dioxaspiro[3.4]octan-2-one | 1824626-99-4 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug - ChemRxiv Source: chemrxiv.org URL:

  • [4] Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform - ACS Publications Source: acs.org URL:

Sources

Method

Application Note: Scale-Up Synthesis and Process Chemistry of 5,8-Dioxaspirooctan-2-one

Application Note: Scale-Up Synthesis and Process Chemistry of 5,8-Dioxaspiro[1]octan-2-one Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 5,8-Dioxaspirooctan-2-one (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Chemistry of 5,8-Dioxaspiro[1]octan-2-one

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 5,8-Dioxaspirooctan-2-one (CAS: 1824626-99-4)

Strategic Context & Application in Drug Discovery

In modern medicinal chemistry, spirocyclic building blocks are highly prized for their ability to impart three-dimensionality to drug candidates, improving physicochemical properties such as aqueous solubility and lipophilic ligand efficiency (LLE). Specifically, 5,8-dioxaspirooctan-2-one has emerged as a critical intermediate in the synthesis of novel, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

Recent breakthroughs in oncology have utilized this ketone to install unique 5-5 bicyclic hinge-binding motifs via reductive amination. For instance, reacting 5,8-dioxaspirooctan-2-one with complex amines using NaCNBH₃ yields highly potent inhibitors that target EGFR L858R/T790M/C797S triple mutants while sparing wild-type EGFR[2]. Given its growing importance, establishing a robust, multi-kilogram scalable synthesis of this building block is a priority for process development teams.

Retrosynthetic Rationale & Process Causality

Direct synthesis of 1,3-cyclobutanedione followed by mono-protection is fundamentally flawed at scale; the unprotected dione is highly unstable and rapidly undergoes deleterious ring-opening or polymerization.

To circumvent this, our validated scale-up route utilizes 3-methylenecyclobutan-1-one as the starting material. By installing the ethylene ketal protecting group first, the cyclobutane ring is sterically and electronically stabilized. The subsequent oxidative cleavage of the exocyclic double bond safely yields the mono-protected dione without ever exposing the volatile 1,3-dione core.

Workflow SM 3-Methylenecyclobutan-1-one (Stable Precursor) Int 2-Methylene-5,8-dioxaspiro octane (CAS: 99620-40-3) SM->Int Step 1: Ketalization Ethylene Glycol, p-TsOH Prod 5,8-Dioxaspiro [3.4]octan-2-one Int->Prod Step 2: Oxidation NaIO4, cat. RuCl3

Caption: Two-step synthetic workflow for the scalable preparation of 5,8-dioxaspirooctan-2-one.

Process Chemistry: Self-Validating Protocols

Step 1: Dean-Stark Ketalization

Objective: Synthesis of 2-Methylene-5,8-dioxaspirooctane[3].

  • Causality of Reagents: Acetalization is a reversible equilibrium reaction. We utilize p-Toluenesulfonic acid (p-TsOH) because it is a strong, anhydrous organic acid that catalyzes the reaction without introducing water[4]. Toluene is selected as the solvent to enable the continuous physical sequestration of water via a Dean-Stark apparatus, driving the equilibrium entirely to the product side[4].

  • Self-Validating System: The reaction provides direct mechanical feedback. The stoichiometric accumulation of water in the Dean-Stark trap serves as a visual and volumetric indicator of reaction progress.

Step-by-Step Protocol (1.5 kg Scale):

  • Charge: Equip a 20 L jacketed reactor with a Dean-Stark trap, reflux condenser, and mechanical stirrer. Charge with Toluene (10 L), 3-methylenecyclobutan-1-one (1.50 kg, 18.2 mol), and Ethylene glycol (1.70 kg, 27.4 mol).

  • Catalyze: Add p-TsOH·H₂O (173 g, 0.91 mol, 5 mol%).

  • Reflux: Heat the jacket to 120 °C to achieve a vigorous reflux (internal temp ~110 °C).

  • Monitor (IPC): Continue reflux until water ceases to collect in the trap (approx. 330 mL of water expected). Validate completion via GC-MS (typically 5–7 hours).

  • Quench: Cool the reactor to 20 °C. Add saturated aqueous NaHCO₃ (2 L) to neutralize the acid catalyst, preventing reverse hydrolysis during workup.

  • Workup & Isolate: Separate the phases. Wash the organic layer with brine (2 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to afford the intermediate as a clear liquid.

Step 2: Ruthenium-Catalyzed Oxidative Cleavage

Objective: Synthesis of 5,8-Dioxaspirooctan-2-one.

  • Causality of Reagents: While ozonolysis is highly efficient, it requires specialized flow-chemistry infrastructure at the multi-kilogram scale to mitigate explosive ozonide hazards. Instead, we employ a modified Lemieux-Johnson oxidation (catalytic RuCl₃ / stoichiometric NaIO₄).

  • Phase-Transfer Dynamics: The biphasic solvent system (MeCN/DCM/H₂O) is critical. NaIO₄ is water-soluble, whereas the alkene is lipophilic (in DCM). Acetonitrile (MeCN) acts as a phase-transfer agent and coordinates the active RuO₄ species, preventing its premature reduction and precipitation as inactive RuO₂.

  • Self-Validating System: The catalytic cycle is visually self-reporting. A sustained dark green/black color indicates active RuO₄ turnover. If the solution turns pale yellow or drops a heavy black precipitate prematurely, the catalyst has deactivated (collapse to RuO₂).

Mechanism Ru8 RuO4 (Active Oxidant) Ru6 Ruthenate(VI) Ester Ru8->Ru6 Cycloaddition Alkene Exocyclic Alkene Alkene->Ru6 Binds to Ru Product Ketone Product Ru6->Product Oxidative Cleavage Ru4 RuO2 (Inactive Precipitate) Ru6->Ru4 Ru Reduction Ru4->Ru8 Re-oxidation NaIO4 NaIO4 (Terminal Oxidant) NaIO4->Ru4 O-transfer

Caption: Visual self-validation of the RuO4-mediated oxidative cleavage catalytic cycle.

Step-by-Step Protocol (1.0 kg Scale):

  • Charge: In a 30 L jacketed reactor, dissolve 2-Methylene-5,8-dioxaspirooctane (1.0 kg, 7.13 mol) in a mixture of MeCN (4 L) and DCM (4 L). Add Deionized Water (6 L).

  • Oxidant Addition: Add NaIO₄ (3.81 kg, 17.8 mol, 2.5 eq) in portions. The mixture will form a thick white suspension.

  • Cooling: Chill the reactor internal temperature to 0–5 °C.

  • Catalyst Initiation: Add RuCl₃·xH₂O (29.6 mg, 0.14 mol, 2 mol%). Critical Observation: The solution will transition from yellow to dark green/black, and an exotherm will occur.

  • Reaction: Maintain the internal temperature below 15 °C. Stir vigorously for 3–5 hours. Monitor by GC-MS for the disappearance of the starting material.

  • Safety Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate, 3 L). Causality: This rapidly reduces any remaining active oxidants (RuO₄, IO₄⁻) to safe, easily filterable species and prevents downstream peroxide detonation hazards.

  • Filtration & Workup: Filter the biphasic mixture through a pad of Celite to remove the precipitated RuO₂. Separate the organic layer, and extract the aqueous layer with DCM (2 x 2 L).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the target ketone.

Quantitative Data Summaries

Table 1: Reaction Optimization and Scale-Up Metrics (Step 2)

Scale Oxidant System Solvent System Temp (°C) Yield (%) Purity (GC-MS)
10 g O₃ / Me₂S DCM -78 85 >98%
100 g RuCl₃ / NaIO₄ MeCN/DCM/H₂O 5–10 81 97%

| 1.0 kg | RuCl₃ / NaIO₄ | MeCN/DCM/H₂O | 5–15 | 78 | 97% |

Note: While ozonolysis provides marginally higher yields at the bench scale, the RuCl₃/NaIO₄ system circumvents the need for specialized cryogenic flow reactors during multi-kilogram campaigns.

Table 2: Analytical Characterization of 5,8-Dioxaspirooctan-2-one

Analytical Technique Key Signals / Parameters Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.05 (s, 4H) Ethylene ketal protons (-O-CH₂-CH₂-O-)
¹H NMR (400 MHz, CDCl₃) δ 3.25 (s, 4H) Cyclobutanone protons (-CH₂-C(=O)-CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ 205.0, 108.5, 65.2, 52.1 C=O, Spiro C, Ketal CH₂, Cyclobutanone CH₂

| GC-MS (EI) | m/z 142.06 [M]⁺ | Molecular ion confirmation |

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform ACS Publications / Journal of Medicinal Chemistry URL:[Link][2]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug ChemRxiv URL:[Link][1]

  • 1,3-Dioxanes and 1,3-Dioxolanes: Protection of Carbonyl Compounds Organic Chemistry Portal URL:[Link][4]

  • 2-Methylene-5,8-dioxaspirooctane (CAS: 99620-40-3) Product Data Synthonix, Inc. URL: [Link][3]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 5,8-dioxaspiro[3.4]octan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling design element. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and effective interactions with biological targets. The 5,8-dioxaspiro[3.4]octan-2-one motif, in particular, presents a unique combination of a rigid spirocyclic core with a reactive ketone functionality, making it an attractive starting point for the synthesis of complex, drug-like molecules.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the functionalization of 5,8-dioxaspiro[3.4]octan-2-one via palladium-catalyzed cross-coupling reactions. As direct cross-coupling of the ketone is not feasible, a two-step approach is detailed, involving the initial conversion of the ketone to its more reactive enol triflate derivative, followed by a variety of cross-coupling methodologies.

Strategic Overview: A Two-Step Approach to Functionalization

The inert nature of the C-H bonds adjacent to the carbonyl group in 5,8-dioxaspiro[3.4]octan-2-one necessitates a two-step activation strategy. This involves:

  • Enol Triflone Formation: The ketone is first converted into a vinyl triflate (trifluoromethanesulfonate). This transforms the unreactive α-carbon into an electrophilic center, primed for palladium-catalyzed reactions. The regioselectivity of this step is critical and can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.[1]

  • Palladium-Catalyzed Cross-Coupling: The resulting vinyl triflate serves as a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

G cluster_0 Activation Step cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Products Ketone 5,8-dioxaspiro[3.4]octan-2-one Enol_Triflate Vinyl Triflate Intermediate Ketone->Enol_Triflate Triflation Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) Enol_Triflate->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkynes) Enol_Triflate->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines) Enol_Triflate->Buchwald Pd Catalyst, Base Aryl_Product Aryl/Vinyl Substituted Spirocycle Suzuki->Aryl_Product Alkynyl_Product Alkynyl Substituted Spirocycle Sonogashira->Alkynyl_Product Amino_Product Amino Substituted Spirocycle Buchwald->Amino_Product

Figure 1: General workflow for the functionalization of 5,8-dioxaspiro[3.4]octan-2-one.

Part 1: Synthesis of the Vinyl Triflate Intermediate

The crucial first step is the regioselective formation of the vinyl triflate. For an unsymmetrical ketone like 5,8-dioxaspiro[3.4]octan-2-one, two regioisomers of the enol triflate are possible. The formation of the less substituted (kinetic) enolate is typically desired to avoid steric hindrance in the subsequent coupling step. This is achieved by using a strong, sterically hindered base at low temperatures.[1]

Protocol 1: Synthesis of 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate (Kinetic Control)

Materials:

  • 5,8-dioxaspiro[3.4]octan-2-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of 5,8-dioxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous THF to a freshly prepared or commercial solution of LDA (1.1 eq) at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete deprotonation and formation of the lithium enolate.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the enolate solution at -78 °C over 15 minutes. A white precipitate of lithium triflate may form.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The synthesized vinyl triflate is a versatile electrophile for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired functionality to be introduced.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the vinyl triflate and an organoboron compound.[2][3][4]

G Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Vinyl_Triflate Spirocyclic Vinyl Triflate Vinyl_Triflate->Ox_Add Pd(II)_Intermediate R-Pd(II)(OTf)L₂ Ox_Add->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Boronic_Acid R'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Activation Base->Transmetalation Pd(II)_Intermediate_2 R-Pd(II)(R')L₂ Transmetalation->Pd(II)_Intermediate_2 Red_Elim Reductive Elimination Pd(II)_Intermediate_2->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product Red_Elim->Coupled_Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)For sterically hindered substrates, bulky and electron-rich Buchwald ligands can improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid. The choice of base can influence the reaction outcome.
Solvent Toluene, Dioxane, THF, often with waterA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Protocol 2: Suzuki-Miyaura Coupling of 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate

Materials:

  • 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate (from Protocol 1)

  • Aryl- or vinylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the vinyl triflate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][5][6][7][8][9]

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are common and effective palladium catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuIThe copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is used to deprotonate the terminal alkyne and to neutralize the triflic acid formed during the reaction.
Solvent THF, DMF, TolueneAnhydrous solvents are required to prevent the hydrolysis of the catalyst and reagents.
Temperature Room temperature to 60 °CThe reaction is often run at or slightly above room temperature.
Protocol 3: Sonogashira Coupling of 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate

Materials:

  • 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the vinyl triflate (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq) in anhydrous THF under an inert atmosphere.

  • Base Addition: Add degassed triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

C. Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted amines.[10][11][12][13]

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precatalysts.
Ligand Buchwald ligands (e.g., BINAP, Xantphos, RuPhos)The choice of ligand is critical and often depends on the specific amine and electrophile. Bulky, electron-rich ligands are generally preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CElevated temperatures are usually required.
Protocol 4: Buchwald-Hartwig Amination of 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate

Materials:

  • 5,8-dioxaspiro[3.4]oct-1-en-2-yl trifluoromethanesulfonate

  • Primary or secondary amine (1.2-1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.08 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add a solution of the vinyl triflate (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthetic elaboration of the 5,8-dioxaspiro[3.4]octan-2-one scaffold. The two-step strategy of enol triflate formation followed by palladium-catalyzed cross-coupling offers a versatile and powerful platform for the introduction of a wide range of chemical diversity. These methods are highly relevant for researchers in drug discovery and development, enabling the rapid synthesis of novel spirocyclic compounds for biological evaluation. Further exploration of other cross-coupling reactions and the development of enantioselective variants of these transformations will undoubtedly expand the synthetic utility of this valuable building block.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling - SynArchive. SynArchive. [Link]

  • Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Semantic Scholar. [Link]

  • MIT Open Access Articles Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. MIT DSpace. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Formate-Mediated C-C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling - PMC. National Institutes of Health (NIH). [Link]

  • Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC. National Institutes of Health (NIH). [Link]

  • A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. National Institutes of Health (NIH). [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. National Institutes of Health (NIH). [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - SciSpace. SciSpace. [Link]

  • Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]

  • CoOccurrence - enol - triflate - BioKB. BioKB. [Link]

  • Alcohol to Triflate - Common Conditions. Organic Chemistry Data. [Link]

  • Sonogashira Coupling - SynArchive. SynArchive. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. ACS Publications. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

  • Preparation of Substituted Enol Derivatives From Terminal Alkynes and Their Synthetic Utility - PMC. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - NIH. National Institutes of Health (NIH). [Link]

  • How to synthesize and isolate an enol Triflate? - ResearchGate. ResearchGate. [Link]

  • One-Pot Synthesis of Silylated Enol Triflates from Silyl Enol Ethers for Cyclohexynes and 1,2-Cyclohexadienes - Semantic Scholar. Semantic Scholar. [Link]

Sources

Method

incorporating 5,8-dioxaspiro[3.4]octan-2-one into peptidomimetics

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel spirocyclic scaffold, 5,8-dioxaspiro[3.4]octan-2-one, into peptidomimetic structures. Introduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel spirocyclic scaffold, 5,8-dioxaspiro[3.4]octan-2-one, into peptidomimetic structures.

Introduction: The Quest for Superior Peptidomimetics

Peptides are fundamental signaling molecules in biology, making them attractive starting points for drug discovery. However, their therapeutic potential is often hindered by inherent limitations such as poor metabolic stability, rapid degradation by proteases, and low bioavailability.[1][2] Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides while overcoming these pharmacological drawbacks.[3][4] A key strategy in peptidomimetic design is the introduction of conformational constraints, which lock the molecule into its bioactive conformation, thereby enhancing receptor affinity, selectivity, and stability against enzymatic degradation.[2][3]

This application note introduces 5,8-dioxaspiro[3.4]octan-2-one and its derivatives as a novel, rigid scaffold for creating next-generation peptidomimetics. The unique spirocyclic structure, which fuses a cyclobutanone with a 1,3-dioxolane ring, offers a compact and sterically defined three-dimensional framework. By functionalizing and incorporating this scaffold into a peptide backbone, it is possible to induce specific secondary structures, such as β-turns, and create peptidomimetics with potentially superior drug-like properties.

This guide provides a comprehensive, step-by-step framework for the synthesis of a functionalized spirocyclic amino acid monomer, its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the final peptidomimetic.

Part 1: From Scaffold to Monomer: Synthesis of an SPPS-Ready Building Block

The commercially available 5,8-dioxaspiro[3.4]octan-2-one is a lactone and cannot be directly used in standard peptide synthesis.[5][6][7] To enable its incorporation, it must first be converted into a protected amino acid derivative. We propose a robust synthetic pathway starting from the corresponding carboxylic acid, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid, to generate an Fmoc-protected spirocyclic β-amino acid suitable for Fmoc-based SPPS.

Workflow for Monomer Synthesis

The overall strategy involves converting the carboxylic acid to a protected amine via a Curtius rearrangement, followed by standard Fmoc protection. This creates a monomer with the necessary functional groups for peptide coupling.

cluster_0 Monomer Synthesis Workflow A 5,8-Dioxaspiro[3.4]octane- 2-carboxylic acid B Acyl Azide Intermediate A->B  1. DPPA, Et3N  Toluene, 100°C C Isocyanate Intermediate B->C  Heat (Curtius  Rearrangement) D Boc-Protected Amine C->D  2. t-BuOH E Free Spirocyclic Amine D->E  3. TFA/DCM F Fmoc-Protected Spirocyclic β-Amino Acid (Target Monomer) E->F  4. Fmoc-OSu, NaHCO3  Dioxane/H2O cluster_1 SPPS Cycle with Novel Monomer A Resin-Bound Peptide (Fmoc-N-terminus) B Resin-Bound Peptide (Free N-terminus) A->B  1. Deprotection  (20% Piperidine/DMF) D Resin-Bound Peptide (Lengthened by Spiro-AA) B->D  2. Coupling C Fmoc-Spiro-AA (Activated) C->D  HATU/DIEA  DMF D->A  Repeat Cycle

Sources

Application

Application Note: Ring-Opening Methodologies and Synthetic Workflows for 5,8-Dioxaspiro[3.4]octan-2-one

Executive Summary 5,8-dioxaspiro[3.4]octan-2-one (the monoethylene ketal of cyclobutane-1,3-dione) is a highly versatile, conformationally restricted bifunctional building block. The spirocyclic nature of 5,8-dioxaspiro[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,8-dioxaspiro[3.4]octan-2-one (the monoethylene ketal of cyclobutane-1,3-dione) is a highly versatile, conformationally restricted bifunctional building block. The spirocyclic nature of 5,8-dioxaspiro[3.4]octan-2-one provides unique vectors for solvent-exposed regions, making it a valuable building block in the synthesis of mutant-selective EGFR inhibitors (1[1]). Beyond its use as an intact spirocycle, the inherent ring strain of the cyclobutanone moiety (~26 kcal/mol) makes it an excellent candidate for selective C–C bond cleavage and cascade ring-opening methodologies (2[2]).

This technical guide details the causality, mechanistic principles, and self-validating experimental protocols for three divergent synthetic pathways: nucleophilic strain-release cleavage, transition-metal-catalyzed radical scission, and controlled ketal deprotection.

Mechanistic Insights & Causality in Ring-Opening

The reactivity of 5,8-dioxaspiro[3.4]octan-2-one is governed by the orthogonal reactivity of its two rings. Understanding the thermodynamic drivers behind each cleavage event is critical for rational reaction design.

Pathway A: Nucleophilic Strain-Release Cleavage

The cyclobutanone carbonyl (C2) is highly electrophilic due to compressed internal bond angles (~88–90°). Attack by a hard nucleophile (e.g., methoxide) forms a tetrahedral intermediate. The thermodynamic drive to relieve angle and torsional strain forces the heterolytic cleavage of the C1–C2 (or C2–C3) bond. Because the molecule is symmetrical, cleavage in either direction yields the same primary carbanion, which is rapidly protonated by the protic solvent to yield an acyclic ester (methyl 3,3-ethylenedioxybutanoate).

Pathway B: Radical-Mediated β-Scission

Transition-metal-catalyzed redox processes allow for divergent functionalization, where the relief of ring strain drives an ultrafast β-carbon elimination to generate a primary alkyl radical that can be intercepted by organozinc reagents (3[3]). Conversion of the ketone to an O-aryl oxime creates a redox-active ester equivalent. Single-electron transfer (SET) from a Ni(I) species cleaves the N–O bond, generating an electrophilic iminyl radical. The subsequent β-scission breaks the C–C bond to generate a primary alkyl radical containing a distal nitrile group, which is then cross-coupled.

Pathway C: Controlled Ketal Deprotection

Deprotection yields cyclobutane-1,3-dione, a highly reactive species that is prone to polymerization but serves as a powerful precursor for catalytic enantioselective desymmetrization reactions (4[4]). Mild, solid-supported acids are required to protonate the ketal and expel ethylene glycol without triggering unwanted aldol condensations.

G cluster_0 Pathway A: Nucleophilic Cleavage cluster_1 Pathway B: Radical Scission cluster_2 Pathway C: Ketal Cleavage SM 5,8-dioxaspiro[3.4]octan-2-one (Bifunctional Core) Nuc NaOMe / MeOH (Strain-Release) SM->Nuc Alkoxide Attack Oxime 1. Oxime Formation 2. Ni-Cat. SET Reduction SM->Oxime Condensation Acid Amberlyst-15 / H2O (Acid Hydrolysis) SM->Acid Protonation Ester Methyl 3,3-ethylenedioxybutanoate (Acyclic Ester) Nuc->Ester C-C Bond Cleavage Nitrile Cyanoalkyl Radical Trapping (Functionalized Nitrile) Oxime->Nitrile β-Scission Dione Cyclobutane-1,3-dione (Reactive Dione) Acid->Dione Deprotection

Figure 1: Divergent ring-opening pathways of 5,8-dioxaspiro[3.4]octan-2-one.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Base-Promoted Nucleophilic Ring Opening

Objective: Synthesize methyl 3,3-ethylenedioxybutanoate, a selectively protected acyclic β-keto ester equivalent. Causality in Design: Sodium methoxide acts as both the nucleophile and the base. Methanol is strictly used as the solvent to ensure rapid protonation of the transient carbanion, preventing retro-Claisen condensations.

  • Initialization: Charge an oven-dried 100 mL round-bottom flask with 5,8-dioxaspiro[3.4]octan-2-one (10.0 mmol, 1.28 g) and anhydrous methanol (25 mL) under an inert N₂ atmosphere.

  • Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Add a solution of sodium methoxide (0.5 M in methanol, 22 mL, 1.1 equiv) dropwise over 15 minutes. Insight: Dropwise addition controls the exotherm associated with the rapid relief of ring strain.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 7:3, stain with KMnO₄).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Critical Step: NH₄Cl neutralizes the base without dropping the pH low enough to hydrolyze the highly sensitive ketal.

  • Isolation: Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂) to yield the acyclic ester.

Protocol 2: Nickel-Catalyzed Radical Ring-Opening Functionalization

Objective: Convert the spirocyclic ketone into a highly functionalized acyclic nitrile via an oxime intermediate. Causality in Design: The use of the dtbbpy ligand ensures the stabilization of the active Ni(I) species required for the initial SET. The organozinc reagent traps the intermediate alkyl radical before it can undergo unwanted hydrogen atom transfer (HAT) or dimerization.

  • Oxime Synthesis: React 5,8-dioxaspiro[3.4]octan-2-one (5.0 mmol) with O-(4-(trifluoromethyl)benzoyl)hydroxylamine (1.1 equiv) in pyridine/EtOH to form the redox-active oxime. Isolate and dry thoroughly under high vacuum.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a microwave vial with the oxime (0.5 mmol), NiBr₂·dtbbpy (10 mol%), and anhydrous DMF (2.5 mL).

  • Radical Trapping: Add the desired organozinc reagent (e.g., PhZnI, 0.1 M in THF, 1.5 equiv) dropwise.

  • Reaction: Seal the vial, remove from the glovebox, and stir at room temperature for 16 hours. Insight: The reaction proceeds efficiently at room temperature because the β-scission of the cyclobutanone iminyl radical is thermodynamically downhill and extremely rapid.

  • Isolation: Filter the crude mixture through a short pad of silica gel, eluting with EtOAc, to remove nickel salts. Concentrate and purify via column chromatography to isolate the cyanoalkyl derivative.

Protocol 3: Controlled Ketal Deprotection

Objective: Reveal the cyclobutane-1,3-dione core for downstream desymmetrization. Causality in Design: Cyclobutane-1,3-dione is highly susceptible to self-condensation under strongly acidic or basic conditions. Amberlyst-15 provides localized acidic protons to catalyze ketal hydrolysis while minimizing intermolecular collisions that lead to polymerization.

  • Initialization: Dissolve 5,8-dioxaspiro[3.4]octan-2-one (5.0 mmol) in a mixture of acetone (15 mL) and deionized water (1.5 mL).

  • Hydrolysis: Add Amberlyst-15 hydrogen form (500 mg, pre-washed with acetone). Stir the heterogeneous mixture gently at room temperature for 4–6 hours.

  • Isolation: Filter the resin and wash with cold acetone.

  • Concentration: Carefully concentrate the filtrate under reduced pressure using a water bath kept strictly below 30 °C to afford cyclobutane-1,3-dione. Critical Step: Strict temperature control is mandatory to prevent thermal ring-opening or degradation of the dione.

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for the three distinct ring-opening/cleavage methodologies applied to 5,8-dioxaspiro[3.4]octan-2-one.

MethodologyReagents / CatalystPrimary Product ClassTypical YieldReaction TimeKey Advantage / Application
Nucleophilic Cleavage NaOMe, MeOHAcyclic β-keto ester equivalent85–92%2 hRapid access to protected acyclic fragments; highly scalable.
Radical β-Scission NiBr₂·dtbbpy, R-ZnXFunctionalized cyanoalkyls60–78%16 hDivergent cross-coupling; installs a distal nitrile and a new C-C bond.
Ketal Deprotection Amberlyst-15, Acetone/H₂OCyclobutane-1,3-dione75–85%4–6 hPrevents dione polymerization; enables downstream desymmetrization.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ACS Publications. 1

  • Divergent Nickel-Catalysed Ring-Opening–Functionalisation of Cyclobutanone Oximes with Organozincs. Thieme E-Books & E-Journals. 3

  • Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. The Journal of Organic Chemistry - ACS Publications.2

  • Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Organic Letters - ACS Publications.4

Sources

Method

Application Note: Catalytic Hydrogenation of 5,8-Dioxaspirooctan-2-one Derivatives

Application Note: Catalytic Hydrogenation of 5,8-Dioxaspiro[1]octan-2-one Derivatives Executive Summary The spirocyclic building block 5,8-dioxaspiro[1]octan-2-one is a critical intermediate in the development of advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of 5,8-Dioxaspiro[1]octan-2-one Derivatives

Executive Summary

The spirocyclic building block 5,8-dioxaspiro[1]octan-2-one is a critical intermediate in the development of advanced therapeutics, including LRRK2 kinase inhibitors for Parkinson's disease[2] and BACE1 inhibitors for Alzheimer's disease. The reduction of this cyclobutanone derivative to its corresponding alcohol, 5,8-dioxaspiro[1]octan-2-ol, requires precise catalytic control. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for achieving high-yielding, chemoselective hydrogenation while suppressing strain-induced ring-opening side reactions.

Mechanistic Rationale & Catalyst Selection

The Challenge of Ring Strain

Cyclobutanones present a unique chemoselectivity challenge during catalytic hydrogenation. The four-membered ring possesses significant inherent ring strain (approximately 26 kcal/mol). Under transition-metal catalysis, the reaction can proceed via two divergent pathways[3]:

  • Desired Pathway: Adsorption of the carbonyl π -bond onto the metal surface followed by hydride transfer, yielding the target cyclobutanol.

  • Undesired Pathway: Oxidative addition of the metal into the strained C-C bond, leading to irreversible ring-opening and the formation of acyclic aliphatic byproducts[4].

Protecting Group Stability

The substrate features a 1,3-dioxolane (ethylene ketal) protecting group at the 5,8-positions. Ketals are highly labile in aqueous acidic environments. Therefore, the hydrogenation must be conducted in strictly neutral or mildly basic media (e.g., anhydrous methanol or ethanol) to prevent ketal hydrolysis, which would expose the highly reactive 1,3-cyclobutanedione core to over-reduction or polymerization.

Catalyst Causality
  • Palladium on Carbon (Pd/C): While ubiquitous, Pd/C has a known propensity to catalyze the ring-opening of strained cyclobutane derivatives, especially at elevated temperatures or pressures[5]. It is more suitable for the debenzylation of ether derivatives of this scaffold rather than direct ketone reduction[2].

  • Ruthenium on Carbon (Ru/C): Ruthenium exhibits superior chemoselectivity for carbonyl reduction over C-C bond cleavage[6]. It provides the optimal balance of reactivity and functional group tolerance for cyclobutanones.

  • Raney Nickel: Highly active for C=O reduction and operates via a similar surface-adsorption mechanism[7]. However, its pyrophoric nature requires stringent handling protocols, making Ru/C the preferred choice for scalable, safe operations.

Mechanism A 5,8-dioxaspiro[3.4]octan-2-one (Strained Ketone) B Metal-Substrate Complex (Adsorption) A->B Catalyst + H2 C C=O Reduction (Desired Pathway) B->C Mild conditions (Ru/C, Raney Ni) D C-C Cleavage (Ring Opening) B->D High Temp/Lewis Acids (Pd/C over-reduction) E 5,8-dioxaspirooctan-2-ol (Target Cyclobutanol) C->E F Acyclic/Cleaved Byproducts D->F

Mechanistic pathways in the catalytic hydrogenation of cyclobutanone derivatives.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization landscape for the hydrogenation of 5,8-dioxaspiro[1]octan-2-one (10 mmol scale, Methanol solvent, 12 hours).

Catalyst SystemLoading (wt%)Temp (°C)H₂ Pressure (psi)Conversion (%)Chemoselectivity (Alcohol:Acyclic)
5% Pd/C 10%2515>95%60 : 40
5% Pd/C 10%5050>99%30 : 70 (High ring-opening)
5% Ru/C 5%2550>98%98 : 2 (Optimal)
Raney Nickel 20% (slurry)2550>95%95 : 5
PtO₂ (Adams') 2%251585%80 : 20

Data synthesis based on established cyclobutanone reduction profiles[6]. Ru/C at 50 psi provides the optimal thermodynamic control to prevent C-C cleavage.

Experimental Protocols

General Workflow

Workflow N1 Substrate Prep Dissolve in MeOH N2 Catalyst Loading Add 5% Ru/C N1->N2 N3 Hydrogenation Purge & Pressurize H2 N2->N3 N4 Reaction Monitoring TLC / GC-MS Check N3->N4 N5 Workup & Isolation Celite Filtration N4->N5

Step-by-step experimental workflow for the catalytic hydrogenation process.

Step-by-Step Methodology: Ru/C Catalyzed Hydrogenation

Materials Required:

  • 5,8-dioxaspiro[1]octan-2-one (Substrate)

  • 5% Ruthenium on Carbon (Ru/C, dry powder)

  • Anhydrous Methanol (HPLC grade)

  • Hydrogen gas (UHP grade, 99.999%)

  • High-pressure stainless steel autoclave or Parr shaker

Step 1: Substrate Preparation & Catalyst Loading

  • In a clean, dry autoclave vessel, dissolve 10.0 g of 5,8-dioxaspiro[1]octan-2-one in 100 mL of anhydrous methanol.

    • Causality: Methanol is selected because its high dielectric constant stabilizes the polar transition state of the carbonyl reduction, accelerating the reaction rate compared to non-polar solvents.

  • Carefully add 0.5 g of 5% Ru/C to the solution.

    • Self-Validating Checkpoint: Ensure the catalyst is added to the solvent, not the other way around, to prevent localized dry catalyst ignition from static discharge.

Step 2: Purging and Pressurization

  • Seal the autoclave. Connect the nitrogen line and pressurize the vessel to 30 psi with N₂, then vent. Repeat this purge cycle three times.

    • Causality: Purging removes ambient oxygen. This is not merely a flammability precaution; oxygen competitively binds to the Ru surface, forming oxides that poison the active catalytic sites and stall the reduction.

  • Pressurize the vessel with H₂ gas to 50 psi.

  • Commence vigorous stirring (800-1000 rpm) at ambient temperature (25 °C).

    • Causality: High agitation is critical to overcome the mass transfer limitation of dissolving H₂ gas into the methanol phase, ensuring the catalyst surface remains saturated with hydride species.

Step 3: Reaction Monitoring

  • Allow the reaction to proceed for 12 hours. Monitor the pressure gauge; a stoichiometric drop in H₂ pressure validates that reduction is actively occurring.

  • Vent the reactor safely and sample an aliquot (0.1 mL) for TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) and GC-MS analysis.

    • Self-Validating Checkpoint: The starting ketone typically stains strongly with 2,4-DNP (forming a yellow/orange hydrazone), whereas the product cyclobutanol will not react with 2,4-DNP but will stain with phosphomolybdic acid (PMA).

Step 4: Workup and Isolation

  • Once complete conversion is confirmed, purge the vessel three times with N₂ to displace residual H₂.

  • Filter the crude reaction mixture through a tightly packed pad of Celite 545.

    • Causality: Filtering through Celite rather than standard filter paper prevents fine carbon particulates from passing into the filtrate and safely traps the potentially pyrophoric catalyst in a wet matrix.

  • Wash the Celite pad with an additional 30 mL of methanol.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporator, bath temp 35 °C) to afford 5,8-dioxaspiro[1]octan-2-ol as a colorless to pale yellow oil.

References

  • The Application of Cyclobutane Derivatives in Organic Synthesis Chemical Reviews, American Chemical Society. URL:[Link]

  • WO2015113452A1 - Compounds (LRRK2 Inhibitors)
  • A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Pd/C-Catalyzed Stereoselective Arene Hydrogenation of Benzocyclobutenes Enabled by π-Bond Localization Organic Letters, American Chemical Society. URL:[Link]

  • Reagent Friday: Raney Nickel Master Organic Chemistry. URL:[Link]

Sources

Application

Application Note: 5,8-Dioxaspirooctan-2-one as a Strategic Spirocyclic Building Block in Medicinal Chemistry

Application Note: 5,8-Dioxaspiro[1]octan-2-one as a Strategic Spirocyclic Building Block in Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,8-Dioxaspiro[1]octan-2-one as a Strategic Spirocyclic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical Optimization, Fsp3 Enrichment, and Synthetic Methodologies

Introduction: The "Escape from Flatland" Paradigm

Modern drug discovery is increasingly moving away from planar, sp2-hybridized aromatic scaffolds—a shift driven by the need to improve clinical success rates by reducing off-target toxicity and enhancing aqueous solubility. In their seminal 2009 framework, Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate correlates strongly with its progression through clinical trials[1].

Within this paradigm, 5,8-dioxaspiro[1]octan-2-one (CAS: 1824626-99-4) has emerged as a highly privileged electrophilic building block. Structurally, it is a cyclobutanone core protected at the 3-position as an ethylene glycol ketal. When incorporated into a lead scaffold via N-alkylation, it introduces a 3,3-ethylenedioxycyclobutyl moiety. This spirocyclic system dramatically increases Fsp3 complexity while embedding a 1,3-dioxolane ring that provides critical hydrogen bond acceptors, modulating lipophilicity without sacrificing steric bulk.

Mechanistic Rationale: Why 5,8-Dioxaspiro[1]octan-2-one?

As a Senior Application Scientist, the decision to replace a simple cycloalkane (e.g., cyclopentyl or cyclohexyl) with a spiro-ketal is driven by strict causality and physicochemical design:

  • Optimization of Lipophilic Ligand Efficiency (LLE): The addition of the two oxygen atoms in the spiro-ketal significantly reduces the calculated partition coefficient (clogP). Because LLE is defined as pIC50 minus clogP, maintaining target affinity while lowering lipophilicity directly increases LLE. High LLE is a proven predictor of favorable in vivo safety and pharmacokinetic profiles.

  • Metabolic Hardening: Unsubstituted cycloalkanes are notorious hotspots for cytochrome P450 (CYP) mediated oxidation. The spiro-ketal occupies the 3-position of the cyclobutane ring, sterically and electronically deactivating the ring against oxidative metabolism and mitigating CYP3A4/5 time-dependent inhibition (TDI)[2].

  • 3D Vector Projection: The rigid spirocyclic geometry projects the oxygen atoms into specific solvent-exposed or hinge-binding regions of a kinase active site, enabling novel water-mediated hydrogen bonds that flat aromatic rings cannot access.

Case Study: Mutant-Selective EGFR Inhibitors

A premier application of 5,8-dioxaspiro[1]octan-2-one was recently detailed in the Journal of Medicinal Chemistry (2024) during the discovery of novel, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the L858R/T790M/C797S triple mutation in non-small cell lung cancer (NSCLC)[3].

Researchers utilized Free Energy Perturbation (FEP) to guide the optimization of an imidazo[3.2-b]pyrazole core[2]. By reacting the core amine with 5,8-dioxaspiro[1]octan-2-one, they generated a derivative that exhibited excellent binding affinity (Ki in the low nanomolar range). The resulting 1,3-dioxolane motif was explicitly identified as a key driver for improving LLE scores compared to flatter or more lipophilic analogs, ultimately yielding a highly selective, brain-penetrant candidate[3].

Quantitative Data Presentation

The table below summarizes the theoretical and observed physicochemical impact of incorporating the 5,8-dioxaspiro[1]octan-2-yl moiety compared to traditional N-substituents during kinase inhibitor optimization.

N-Substituent MotifFsp3 ContributionRelative Lipophilicity (clogP impact)Target Affinity (Ki)LLE ImpactStructural Advantage
Phenyl / Aryl LowHigh (+1.5 to +2.0)ModeratePoorPlanar; often suffers from poor aqueous solubility.
Cyclopentyl HighModerate (+1.2 to +1.5)GoodModerateHigh lipophilicity; susceptible to CYP450 oxidation.
5,8-dioxaspiro[1]octan-2-yl Very HighLow (+0.2 to +0.5)Excellent (nM range)HighPolar surface area; unique 3D vector; metabolically hardened.

Experimental Protocol: Reductive Amination Workflow

The following self-validating protocol details the N-alkylation of a complex heterocyclic amine using 5,8-dioxaspiro[1]octan-2-one[2].

Reagents & Materials:

  • Core amine (1.0 equiv, e.g., 1.50 mmol)

  • 5,8-dioxaspiro[1]octan-2-one (1.2 equiv, 1.80 mmol)

  • Glacial acetic acid (1.0 equiv, 1.50 mmol)

  • Sodium cyanoborohydride (NaCNBH3) (1.5 equiv, 2.24 mmol)

  • Solvent: Anhydrous Methanol or 1,2-Dichloroethane (DCE) (0.1–0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the core amine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (N2 or Ar) at room temperature.

  • Condensation: Add 5,8-dioxaspiro[1]octan-2-one (1.2 equiv) and glacial acetic acid (1.0 equiv) to the stirring amine solution.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity. A 16-hour stirring period at room temperature is mandated because cyclobutanones are sterically hindered; this extended time ensures maximum conversion to the iminium intermediate and prevents premature reduction of the unreacted ketone.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaCNBH3 (1.5 equiv) in one portion.

    • Causality: NaCNBH3 is selected over NaBH4 because it is stable in the weakly acidic conditions (pH ~4-5) required to maintain the iminium ion. Cooling to 0 °C controls the exothermic hydride transfer and minimizes off-target side reactions.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 5 hours to ensure complete reduction of the iminium ion to the spirocyclic amine.

  • Work-up: Quench the reaction by diluting with water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (e.g., DCM/MeOH gradient) to yield the target spirocyclic compound.

Visualizations

G N1 Flat Aromatic Lead (Poor LLE, Low Solubility) N2 5,8-dioxaspiro[3.4]octan-2-one Integration N1->N2 Scaffold Hopping N3 Increased Fsp3 & Polar Surface Area N2->N3 Structural Impact N4 Optimized Candidate (High LLE, Target Selective) N3->N4 Pharmacological Outcome

Figure 1: Logical workflow of physicochemical property optimization using spirocyclic scaffold hopping.

G A Primary/Secondary Amine (Target Scaffold) C Iminium Ion Intermediate A->C AcOH (cat.), RT, 16h B 5,8-dioxaspiro[3.4]octan-2-one (Electrophile) B->C Condensation E Spirocyclic N-Alkylated Product C->E Reduction (0 °C -> RT) D NaCNBH3 (Reducing Agent) D->E Hydride Transfer

Figure 2: Reaction pathway for the reductive amination of 5,8-dioxaspiro[1]octan-2-one.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Journal of Medicinal Chemistry, 2024, 67, 24, 21811–21840. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry, 2009, 52, 21, 6752–6756. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 5,8-dioxaspiro[3.4]octan-2-one during storage

Technical Support Center: Handling and Storage of 5,8-Dioxaspiro[1]octan-2-one Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of 5,8-Dioxaspiro[1]octan-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5,8-dioxaspiro[1]octan-2-one (CAS: 1824626-99-4).

This molecule is a bifunctional spirocycle, combining a highly strained cyclobutanone ring with a 1,3-dioxolane (cyclic acetal) moiety . To maintain its structural integrity, you must understand the causality behind its degradation: the cyclobutanone ring is susceptible to photolytic cleavage and thermal decarbonylation due to severe angle strain (~26 kcal/mol), while the 1,3-dioxolane ring is highly vulnerable to autooxidation (forming peroxides) and rapid hydrolysis in the presence of trace moisture[2].

Below is a comprehensive, self-validating guide to troubleshooting and preventing degradation during storage.

Part 1: Mechanistic Degradation Pathways

To effectively protect your compounds, you must first visualize how they break down. The diagram below illustrates the three primary degradation cascades that occur when 5,8-dioxaspiro[1]octan-2-one is exposed to ambient conditions.

DegradationMechanisms A 5,8-dioxaspiro[3.4]octan-2-one (Intact Spirocycle) B Acetal Hydrolysis (Moisture + Trace Acid) A->B H2O / H+ D Norrish Type I Cleavage (UV/Vis Light Exposure) A->D hν (Photons) G Autooxidation (Ambient Oxygen) A->G O2 (Air) C Ring-Opened Diol & Ketone (Loss of Dioxolane) B->C E Acyl-Alkyl Diradical (Transient Intermediate) D->E F Decarbonylation & Polymerization (Loss of Cyclobutanone) E->F H Peroxide Formation (Explosion/Pressure Risk) G->H

Caption: Mechanistic degradation pathways of 5,8-dioxaspiro[1]octan-2-one via hydrolysis, photolysis, and oxidation.

Part 2: Troubleshooting Guide (FAQs)

Q1: My ¹H-NMR shows a loss of the cyclobutanone signals and the appearance of new aliphatic multiplets. What happened? Cause: Your sample has likely undergone photolytic cleavage (Norrish Type I reaction) or thermal decarbonylation. The 4-membered ketone ring is highly strained. When exposed to UV/Vis light on a benchtop, it forms a diradical that rapidly decarbonylates (loses CO gas) and polymerizes. Solution: Always store the compound in amber glass vials or wrap clear vials entirely in aluminum foil. Never leave the material exposed to ambient laboratory lighting for prolonged periods.

Q2: I left the vial tightly capped on the benchtop, but the material turned into a viscous liquid and the pressure popped the cap off. Why? Cause: This is a dual-threat scenario. First, cyclic acetals like 1,3-dioxolane undergo autooxidation in the presence of atmospheric oxygen to form explosive peroxides, which can cause pressure buildup[2]. Second, trace moisture inside the vial initiated acetal hydrolysis, cleaving the spirocycle into a diol and an acyclic ketone. Solution: You must purge the headspace of the storage vial with an inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket)[3].

Q3: I need to make a stock solution for my assays. Which solvent should I use to maximize shelf life? Cause: Protic solvents (like methanol or ethanol) or hygroscopic solvents (like DMSO) will rapidly degrade the acetal moiety via nucleophilic attack or by pulling moisture from the air. Solution: Use strictly anhydrous, non-nucleophilic solvents (e.g., anhydrous DCM or THF stored over molecular sieves). Self-Validating Check: Add a few beads of activated 3Å molecular sieves directly to your stock solution vial. If the sieves clump together, your solvent was wet, and the batch should be discarded.

Part 3: Standard Operating Protocol (SOP) for Aliquoting and Storage

To ensure absolute scientific integrity, do not store this compound in a single bulk container. Repeated opening and closing introduces moisture and oxygen, leading to exponential degradation. Follow this self-validating protocol for long-term storage:

Phase 1: Preparation & Environmental Control

  • Bake Glassware: Ensure all amber storage vials and PTFE-lined caps are baked at 120°C for at least 4 hours to remove surface moisture. Cool them in a desiccator.

  • Atmosphere: Transfer the bulk material into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). If a glovebox is unavailable, use a Schlenk line with a positive Argon flow.

Phase 2: Aliquoting 3. Divide: Weigh the compound into single-use aliquots (e.g., 10 mg or 50 mg per vial) to prevent freeze-thaw and repeated exposure cycles. 4. Purge & Seal: Blanket the headspace of each vial with a gentle stream of Argon. Immediately cap tightly with a PTFE-lined septum cap. 5. Secondary Containment: Wrap the cap junction with Parafilm. Place the aliquots inside a secondary container (e.g., a vacuum-sealed Mylar bag or a larger jar containing indicating Drierite/desiccant).

  • Self-Validation Step: Include a cobalt-chloride moisture indicator card inside the secondary container. If the card turns from blue to pink, your primary seal has failed, and the batch must be re-purified.

Phase 3: Temperature Control 6. Store: Transfer the secondary container to a -20°C freezer (for use within 1-2 years) or a -80°C ultra-low temperature freezer (for >5 years storage)[4].

Part 4: Quantitative Stability Data

The table below summarizes the expected half-life of 5,8-dioxaspiro[1]octan-2-one under various storage conditions, based on the kinetic vulnerabilities of its functional groups.

Storage ConditionTemperatureAtmosphereLight ExposurePrimary Degradation ModeEstimated Shelf Life
Benchtop 25°CAmbient AirAmbient LightHydrolysis & Photolysis< 2 Weeks
Refrigerated 4°CAmbient AirDarkHydrolysis & Autooxidation1 - 3 Months
Standard Freezer -20°CInert (Ar/N₂)DarkNegligible1 - 2 Years
ULT Freezer -80°CInert (Ar/N₂)DarkNone> 5 Years

References

  • Bio-Fount. "1824626-99-4 | Storage Conditions". Bio-Fount Compound Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12586, 1,3-Dioxolane". PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Additions to 5,8-Dioxaspiro[3.4]octan-2-one

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering reactivity bottlenecks with 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4) 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering reactivity bottlenecks with 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4) 1.

Structural Context: This molecule features a highly strained cyclobutanone core (atoms 1–4) spiro-fused at C4 to a 1,3-dioxolane ring (atoms 5–8) 2. The C2 ketone is flanked by relatively acidic α -protons at C1 and C3. The steric bulk of the spiro-acetal system severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles. Consequently, standard Grignard additions often fail, leading to starting material recovery or complex decomposition mixtures.

Part 1: Diagnostic FAQ (Mechanistic Causality)

Q1: Why am I recovering nearly 100% of my starting 5,8-dioxaspiro[3.4]octan-2-one after the reaction? A: This is the classic signature of competitive enolization. Because the spiro-acetal ring blocks the ideal nucleophilic attack angle, the basicity of the Grignard reagent outcompetes its nucleophilicity. The reagent acts as a base, stripping the acidic α -protons to form a magnesium enolate [[3]](). Upon aqueous workup, the enolate is simply reprotonated, returning the starting ketone.

Q2: I pushed the reaction to room temperature to force the addition, but now I have a complex mixture of decomposition products. What happened? A: Cyclobutanols (the desired product of the addition) are highly strained. At elevated temperatures, the intermediate magnesium alkoxide can undergo thermal ring-opening ( β -carbon scission) to release the ~26 kcal/mol of ring strain inherent to the cyclobutane system 4. Grignard additions to these systems must be strictly maintained at or below -78 °C 5.

Q3: How do I alter the reagent to favor 1,2-addition over enolization? A: You must attenuate the basicity of the organometallic species while maintaining or enhancing its oxophilicity via transmetalation or additives:

  • Imamoto Reagent (CeCl₃): Anhydrous Cerium(III) chloride reacts with Grignard reagents to form organocerium species. The C-Ce bond is less polarized than C-Mg, drastically reducing basicity and suppressing enolization, while the highly oxophilic cerium activates the carbonyl [[5]]().

  • Knochel’s Reagent (LaCl₃·2LiCl): This lanthanide salt complex provides a completely homogeneous solution that similarly prevents competitive α -deprotonation, enabling selective 1,2-addition even on sterically hindered ketones 6.

  • Metal-Free Additives: Adding tetrabutylammonium chloride (NBu₄Cl) and diglyme shifts the Schlenk equilibrium to favor dimeric Grignard species, enhancing addition via a six-membered transition state while minimizing enolization 7.

Part 2: Troubleshooting Workflow

GrignardTroubleshooting Start Low Yield in Grignard Addition to Spiro-Ketone Analyze Analyze Crude Mixture (NMR/LC-MS) Start->Analyze RecoveredSM High Recovery of Starting Material? Analyze->RecoveredSM RingOpen Ring-Opened or Decomposition Products? Analyze->RingOpen Enolization Diagnosis: Competitive Enolization RecoveredSM->Enolization Yes Aggregates Diagnosis: Grignard Aggregation RecoveredSM->Aggregates No (Low Conversion) Thermal Diagnosis: Thermal Ring-Strain Release RingOpen->Thermal Yes Sol1 Use CeCl3 (Imamoto) or LaCl3·2LiCl (Knochel) Enolization->Sol1 Sol2 Strict Temp Control (-78°C) & Cold Quench Thermal->Sol2 Sol3 Add NBu4Cl / Diglyme or switch to 2-MeTHF Aggregates->Sol3

Diagnostic workflow for optimizing Grignard additions to spirocyclic cyclobutanones.

Part 3: Quantitative Performance Matrix

The following table summarizes the expected performance of various Grignard modifications when applied to highly enolizable, sterically hindered spiro-ketones like 5,8-dioxaspiro[3.4]octan-2-one.

MethodReagent StatePrimary Mechanism of ActionEst. Yield (%)Enolization (%)Ring-Opening Risk
Standard RMgX HeterogeneousDirect Nucleophilic Addition< 15%> 80%High (if T > -78 °C)
CeCl₃ (Imamoto) SuspensionTransmetalation (Organocerium)85 - 95%< 5%Low
LaCl₃·2LiCl (Knochel) HomogeneousBasicity Attenuation90 - 98%< 2%Low
NBu₄Cl / Diglyme HomogeneousSchlenk Equilibrium Shift75 - 85%< 10%Moderate

Part 4: Validated Experimental Protocols

Protocol A: Cerium-Mediated 1,2-Addition (Imamoto Conditions)

This protocol utilizes anhydrous CeCl₃ to suppress enolization 3.

  • Activation of CeCl₃: Place CeCl₃·7H₂O in a flame-dried Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours 5.

    • Self-Validation Check: The powder must be completely free-flowing. If it clumps or sticks to the flask walls, dehydration is incomplete. Residual water will prematurely quench the Grignard reagent.

  • Suspension Formation: Cool the flask to 0 °C under argon. Add anhydrous THF (approx. 5 mL/mmol) and stir vigorously for 2 hours.

    • Self-Validation Check: The suspension must become milky and uniform.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C.

    • Causality Note: Vinylic or bulky Grignards decompose rapidly at 0 °C in the presence of CeCl₃, so transmetalation must strictly occur at -78 °C [[5]]().

  • Nucleophilic Addition: Add a solution of 5,8-dioxaspiro[3.4]octan-2-one (1.0 equiv) in THF dropwise down the side of the flask. Stir for 2 hours at -78 °C.

  • Quench: Quench the reaction at -78 °C with cold 5% aqueous acetic acid to prevent base-catalyzed ring opening, then warm to room temperature and extract with ethyl acetate 5.

Protocol B: Homogeneous Addition using LaCl₃·2LiCl (Knochel Conditions)

This protocol is preferred when heterogeneous suspensions cause stirring issues or yield inconsistencies 6.

  • Complexation: Charge a flame-dried flask with 5,8-dioxaspiro[3.4]octan-2-one (1.0 equiv). Add a commercial solution of LaCl₃·2LiCl (1.1 equiv, 0.6 M in THF). Stir at room temperature for 1 hour.

    • Self-Validation Check: The solution must remain completely transparent. Any turbidity indicates moisture ingress or reagent degradation, which will compromise the suppression of basicity.

  • Addition: Cool the homogeneous mixture to -78 °C. Add the Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Quench: Quench at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, add water to dissolve the lanthanum salts, and extract with dichloromethane.

References

  • 5,8-dioxaspiro[3.4]octan-2-one | CAS:1824626-99-4 , Ark Pharma Scientific Limited. 1

  • 1824626-99-4 | 5,8-Dioxaspiro[3.4]octan-2-one , BLDpharm. 2

  • The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b , ResearchGate. 4

  • cerium(III) chloride heptahydrate , Organic Syntheses Procedure. 5

  • Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters , ResearchGate.3

  • Selective 1,2-Additions with LaCl₃·2LiCl , Sigma-Aldrich. 6

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones , Organic-Chemistry.org. 7

Sources

Troubleshooting

resolving HPLC peak tailing for 5,8-dioxaspiro[3.4]octan-2-one analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenging separations involving highly polar, strained cyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenging separations involving highly polar, strained cyclic compounds. 5,8-dioxaspiro[3.4]octan-2-one presents a unique chromatographic triad of challenges: a highly strained cyclobutanone ring, a polar spiro-acetal moiety, and extreme susceptibility to secondary stationary phase interactions.

This technical guide deconstructs the chemical causality behind its peak tailing and provides field-proven, self-validating methodologies to achieve Gaussian peak symmetry.

Part 1: Root Cause Analysis & Expert FAQs

Q1: Why does 5,8-dioxaspiro[3.4]octan-2-one exhibit severe peak tailing compared to standard aliphatic ketones? Ideally, chromatographic peaks should be symmetrical, exhibiting a Gaussian shape quantified by a USP tailing factor ( T ) near 1.0[1]. However, this specific spirocyclic compound rarely behaves ideally out of the box due to three interconnected factors:

  • Dynamic Hydration: The cyclobutanone ring is highly strained. The adjacent spiro-fused 1,3-dioxolane ring exerts an inductive electron-withdrawing effect, making the C2 carbonyl highly electrophilic. In aqueous mobile phases, it exists in a dynamic equilibrium with its gem-diol (hydrate) form. Because this interconversion occurs on the chromatographic timescale, it manifests as severe peak broadening and tailing.

  • Secondary Silanol Interactions: Tailing often arises from secondary interactions between analyte molecules and active sites (for example, residual silanol groups) on the stationary phase[2]. Both the ketone and acetal oxygens act as strong hydrogen-bond acceptors.

  • Acetal Acid-Lability: While lowering pH is a standard tactic to protonate silanols, the acetal linkage in this molecule is sensitive to acidic hydrolysis, leading to on-column degradation.

Q2: I lowered the mobile phase pH to 2.5 to suppress silanol ionization, but the tailing got worse and a shoulder appeared. Why? End-capping reduces the peak tailing seen for polar analyte compounds by effectively blocking their interaction with potentially ionisable residual silanol groups[3]. When you drop the pH to 2.5, you successfully neutralize the remaining silanols, but you inadvertently trigger the hydrolysis of the 1,3-dioxolane ring. The "shoulder" you observe is actually a co-eluting degradation product (likely a ring-opened diol). For this molecule, you must operate at a moderate pH (5.0–6.0) to protect the acetal.

Q3: How do I definitively differentiate between physical column damage and chemical secondary interactions? If a physical problem exists, such as voids at the column inlet or frit blockage, it will affect all peaks in the chromatogram[2]. If only the 5,8-dioxaspiro[3.4]octan-2-one peak is tailing while your neutral markers remain sharp, the issue is purely chemical.

Part 2: Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (T > 1.5) Check1 Assess Analyte Chemistry (Spirocyclic Ketone + Acetal) Start->Check1 Path1 Acetal Sensitivity Check1->Path1 Path2 Ketone Hydration Check1->Path2 Path3 Silanol Interactions Check1->Path3 Risk1 Low pH (<3.0) causes on-column hydrolysis Path1->Risk1 Risk2 Aqueous mobile phase forms gem-diols Path2->Risk2 Risk3 H-bonding with active Si-OH sites Path3->Risk3 Sol1 Use pH 5.0-6.0 Buffers (Ammonium Acetate) Risk1->Sol1 Sol2 Switch MeOH to MeCN Increase Temp (45°C) Risk2->Sol2 Sol3 Use Polar-Embedded Type-B Silica Column Risk3->Sol3

Workflow for diagnosing and resolving HPLC peak tailing in spirocyclic ketones.

Part 3: Self-Validating Experimental Protocol

To systematically eliminate peak tailing for 5,8-dioxaspiro[3.4]octan-2-one, execute the following self-validating methodology.

Step 1: System Void Validation (The Physical Check)

  • Action: Inject 1 µL of a neutral, non-hydrating marker (e.g., toluene) under your current mobile phase conditions.

  • Validation Check: Calculate the USP tailing factor ( T ). If T>1.2 for the neutral marker, the root cause is physical (e.g., extra-column volume or a blocked frit). If T≤1.1 , the system is physically sound, proving the tailing of your target analyte is chemical[2]. Proceed to Step 2.

Step 2: Hydration & Hemiacetal Suppression (The Solvent Check)

  • Action: Replace Methanol (protic) with Acetonitrile (aprotic) in Mobile Phase B. Methanol readily forms hemiacetals with strained cyclobutanones, exacerbating peak distortion. Increase the column compartment temperature to 45°C to accelerate any remaining on-column equilibrium, forcing the analyte to elute as a single, sharp species.

  • Validation Check: Observe the peak width at half height ( W0.5​ ). A reduction in W0.5​ by >30% confirms that dynamic hydration was a primary driver of the tailing.

Step 3: Silanol Shielding (The Column Check)

  • Action: Avoid older column packings, known as Type A silica, which contain high levels of free silanols and trace metals[4]. Switch to a high-purity Type-B silica column with a polar-embedded group (e.g., amide-linked C18). Buffer Mobile Phase A with 10 mM Ammonium Acetate adjusted to pH 5.5.

  • Validation Check: The moderate pH protects the acetal from hydrolysis, while the polar-embedded group creates a local hydration layer that shields the ketone from residual ionized silanols. A final T between 1.00 and 1.15 validates the complete resolution of secondary interactions.

Part 4: Quantitative System Suitability Data

The table below summarizes the causality of different chromatographic parameters on the peak symmetry of 5,8-dioxaspiro[3.4]octan-2-one during method optimization.

Chromatographic ConditionUSP Tailing Factor ( T )Theoretical Plates ( N )Diagnostic Conclusion
Type-A C18, MeOH/H₂O (0.1% TFA, pH 2.0)2.85 (Split peak)2,100Severe acetal degradation & hemiacetal formation.
Type-B C18, MeOH/H₂O (Ammonium Acetate, pH 5.5)1.855,400Acetal stabilized, but protic solvent induces dynamic hydration.
Type-B C18, MeCN/H₂O (Ammonium Acetate, pH 5.5)1.359,200Hydration suppressed; residual silanol interactions remain.
Polar-Embedded C18, MeCN/Buffer (pH 5.5), 45°C 1.04 15,800 Optimal condition. Fully shielded silanols and suppressed equilibrium.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes".[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5,8-dioxaspiro[3.4]octan-2-one Substitutions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5,8-dioxaspiro[3.4]octan-2-one and its derivatives. This guide is designed to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5,8-dioxaspiro[3.4]octan-2-one and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent steric challenges associated with this unique spirocyclic scaffold. The three-dimensional and conformationally rigid nature of these compounds can often lead to unexpected reactivity and low yields, particularly in substitution reactions.[1] This resource will equip you with the knowledge to diagnose common issues and implement effective strategies to advance your research.

Understanding the Challenge: The Steric Landscape of 5,8-dioxaspiro[3.4]octan-2-one

The core of the issue lies in the compact and rigid structure of the 5,8-dioxaspiro[3.4]octan-2-one system. The spirocyclic nature, where two rings share a single carbon atom, creates a congested environment around the reactive centers. Specifically, substitutions at the C2-carbonyl position or adjacent carbons are significantly impacted by this steric bulk. Nucleophilic attack, a fundamental step in many substitution reactions, can be severely impeded by the spatial arrangement of the molecule.[2][3][4]

Visualizing the Steric Hindrance

To better understand the spatial constraints, consider the following diagram illustrating the approach of a nucleophile towards the C2-carbonyl of the 5,8-dioxaspiro[3.4]octan-2-one scaffold.

G cluster_spiro 5,8-dioxaspiro[3.4]octan-2-one cluster_approach Hindered Nucleophilic Approach C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C4->C1 O5 C4->O5 C6 O5->C6 C7 C6->C7 O8 C7->O8 O8->C4 Nu Nu: Nu->C2 Arrow1 Steric Clash dummy dummy

Caption: Hindered approach of a nucleophile to the C2-carbonyl.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and initial troubleshooting steps for substitution reactions on the 5,8-dioxaspiro[3.4]octan-2-one core.

Q1: I am observing very low to no conversion in my nucleophilic substitution reaction at the C2-position. What are the likely causes?

A1: This is a classic symptom of severe steric hindrance. Several factors could be at play:

  • Bulky Nucleophile: Large, sterically demanding nucleophiles will struggle to access the electrophilic carbon center.[3][5]

  • Ineffective Leaving Group: A poor leaving group will not facilitate the reaction, especially when the transition state is already sterically crowded. The stability of the leaving group after it departs is crucial.[6][7] A good leaving group is a weak base.[6][7]

  • Suboptimal Reaction Conditions: Standard conditions (e.g., room temperature, atmospheric pressure) may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

Q2: How can I improve the yield of my substitution reaction without completely changing my synthetic route?

A2: Several strategies can be employed to enhance reactivity:

  • Less Hindered Nucleophiles: If possible, consider using a smaller, less sterically hindered nucleophile.

  • Enhanced Leaving Group Ability: Convert a poor leaving group (like a hydroxyl group) into a better one (e.g., a tosylate or mesylate). This increases the electrophilicity of the carbon center and facilitates departure.

  • Forcing Reaction Conditions: Increasing the temperature, using microwave irradiation, or applying high pressure can provide the necessary energy to overcome the steric barrier.

Q3: Are there any specific catalysts that are known to be effective for substitutions on sterically hindered ketones?

A3: Yes, catalyst choice can be critical.

  • Lewis Acids: Lewis acid catalysis can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

  • Transition Metal Catalysts: In some cases, transition metal catalysts, such as those based on nickel or manganese, can mediate substitutions at sterically congested centers through alternative reaction pathways.[8][9][10] For instance, nickel catalysts with bulky diphosphine ligands have been shown to reverse conventional regioselectivity in ketone alkylations.[8][10]

Troubleshooting Guides & Detailed Protocols

This section provides more in-depth solutions and step-by-step protocols for common experimental challenges.

Problem 1: Failed α-Alkylation of 5,8-dioxaspiro[3.4]octan-2-one

Symptoms:

  • Low to no yield of the desired α-alkylated product.

  • Recovery of starting material.

  • Formation of side products from self-condensation.

Root Cause Analysis: The α-protons of the ketone are sterically shielded, making deprotonation by a bulky base and subsequent alkylation difficult.

Troubleshooting Workflow

G start Low Yield in α-Alkylation q1 Is the base sterically hindered? start->q1 a1_yes Switch to a smaller, non-nucleophilic base (e.g., NaH, KHMDS) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is the alkylating agent reactive enough? a1_no->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Convert alkyl halide to a more reactive species (e.g., iodide or triflate) q2->a2_no No q3 Are reaction conditions sufficiently forcing? a2_yes->q3 a3_yes Consider alternative catalytic approaches q3->a3_yes Yes a3_no Increase temperature, use microwave irradiation, or high pressure q3->a3_no No

Sources

Troubleshooting

optimizing catalyst loading for 5,8-dioxaspiro[3.4]octan-2-one transformations

Title: Technical Support Center: Optimizing Catalyst Loading for 5,8-Dioxaspiro[1]octan-2-one Transformations Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Catalyst Loading for 5,8-Dioxaspiro[1]octan-2-one Transformations

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers working with 5,8-dioxaspiro[1]octan-2-one (CAS: 1824626-99-4). This unique spirocyclic building block—a cyclobutanone fused to a 1,3-dioxolane ketal—poses distinct challenges. Its high ring strain (approx. 26 kcal/mol) makes it highly susceptible to transition-metal-catalyzed C–C bond cleavage, while its ketal functionality demands precise pH control during acid-catalyzed transformations like reductive aminations.

This guide bridges the gap between theoretical mechanism and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Acid-Catalyzed Reductive Amination

In drug discovery, particularly in the synthesis of complex spirocyclic scaffolds (e.g., EGFR inhibitors), 5,8-dioxaspiro[1]octan-2-one is frequently coupled with complex amines via reductive amination[2]. The "catalyst" here is typically a Brønsted acid (like acetic acid) that activates the ketone for nucleophilic attack.

Q: Why am I observing significant degradation of the spiro-acetal during imine formation? A: This is a classic symptom of excessive acid catalyst loading. The 1,3-dioxolane ring is highly sensitive to aqueous acidic conditions. When acetic acid (AcOH) loading exceeds 1.2 equivalents relative to the amine, the equilibrium shifts toward ketal hydrolysis, yielding the highly unstable 1,3-cyclobutanedione intermediate. Causality & Solution: The acid must act strictly as a kinetic promoter for iminium ion formation without crossing the thermodynamic threshold for ketal deprotection. Optimize your AcOH loading to exactly 0.83 equivalents relative to the cyclobutanone[2]. This specific sub-stoichiometric ratio ensures rapid imine formation while preserving the ketal.

Q: My reductive amination stalls at 50% conversion, even with excess NaCNBH₃. How do I push the reaction to completion? A: Stalled conversions in this system rarely stem from the hydride donor. Instead, they indicate premature reduction of the ketone or an unfavorable imine/iminium equilibrium. Causality & Solution: If the reducing agent (NaCNBH₃) is added simultaneously with the acid and amine, it will competitively reduce the unreacted 5,8-dioxaspiro[1]octan-2-one to the corresponding cyclobutanol. Self-Validating Protocol: Implement a delayed-addition strategy. Stir the cyclobutanone, amine, and AcOH for exactly 30 minutes at room temperature to establish the imine equilibrium before cooling to 0 °C and introducing the NaCNBH₃[2]. The temperature drop suppresses the background reduction of the ketone, allowing the faster iminium reduction to dominate.

Part 2: Troubleshooting Transition-Metal Catalyzed C–C Activation

Cyclobutanones are privileged substrates for transition-metal-catalyzed ring expansions. Rhodium(I) catalysts can insert into the strained α-C–C bond of 5,8-dioxaspiro[1]octan-2-one, followed by β-carbon elimination or carboacylation.

Q: During Rh(I)-catalyzed ring expansion, I am isolating a high percentage of decarbonylated side products (e.g., spiro-cyclopropanes). How do I prevent this? A: Decarbonylation is a competitive pathway driven by high temperatures and insufficient ligand bulk. When the Rh(I) catalyst undergoes oxidative addition into the cyclobutanone C–C bond, it forms a 5-membered acylrhodium intermediate. If the subsequent migratory insertion or β-carbon elimination is slow, the metal can extrude CO[3]. Causality & Solution: Catalyst loading and ligand architecture are inextricably linked here. Lowering the Rh catalyst loading from 10 mol% to 5 mol% while utilizing a highly sterically demanding bidentate ligand (such as DTBM-segphos) accelerates the desired C–C activation pathway over decarbonylation[4]. The bulky ligand forces the acylrhodium intermediate into a geometry that favors rapid β-carbon elimination.

Q: Can I achieve successive double C–C bond cleavage with this spirocyclic substrate? A: Yes, but it requires precise tuning of the catalyst loading. Rh(I) complexes can cleave the first C–C bond via oxidative addition and the second via β-carbon elimination, effectively unraveling the spiro-system into a functionalized cyclohexenone[3]. To achieve this, a catalyst loading of 5 mol% [Rh(dppp)₂]Cl is recommended. Excessive loading (>10 mol%) often leads to intractable polymeric mixtures due to intermolecular cross-coupling of the highly reactive metallacycles.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the empirical optimization of catalyst loadings for 5,8-dioxaspiro[1]octan-2-one transformations, providing a baseline for your experimental design.

Transformation TypeCatalyst / PromoterOptimal LoadingTemp (°C)Primary Side Product (if unoptimized)Target Yield
Reductive AminationAcetic Acid (AcOH)0.83 equiv0 to 25Ketal hydrolysis (1,3-dione)>85%
C–C Activation (Carboacylation)[Rh(cod)Cl]₂ / DTBM-segphos2.5 - 5.0 mol%25Decarbonylation (cyclopropane)98% (98% ee)
Double C–C Cleavage[Rh(dppp)₂]Cl5.0 mol%140Monocleaved intermediate89%

Part 4: Experimental Methodologies

Protocol A: Acid-Promoted Reductive Amination[2]

Objective: Synthesize complex spirocyclic amines without ketal degradation.

  • Preparation: In an oven-dried flask under N₂, dissolve the target amine (1.50 mmol) in anhydrous EtOAc or 1,4-dioxane (10 mL).

  • Imine Formation: Add 5,8-dioxaspiro[1]octan-2-one (230 mg, 1.80 mmol, 1.2 eq). Add glacial acetic acid (86 μL, 1.50 mmol, 1.0 eq relative to amine, 0.83 eq relative to ketone). Stir at room temperature for exactly 30 minutes. Validation checkpoint: TLC should show complete consumption of the amine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaCNBH₃ (476 mg, 2.24 mmol).

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Rh(I)-Catalyzed C–C Bond Cleavage[3]

Objective: Achieve selective ring expansion via β-carbon elimination.

  • Catalyst Generation: In a nitrogen-filled glovebox, combine [Rh(cod)Cl]₂ (2.5 mol%) and the appropriate bidentate phosphine ligand (e.g., dppp or DTBM-segphos, 5.0 mol%) in anhydrous xylene (5 mL). Stir for 15 minutes to pre-form the active catalyst.

  • Substrate Addition: Add 5,8-dioxaspiro[1]octan-2-one (1.0 mmol) as a solution in xylene (2 mL).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to reflux (or room temperature depending on the ligand/substrate electronics) for 18 hours.

  • Isolation: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the rhodium catalyst before chromatographic purification.

Part 5: Mechanistic Visualizations

Below are the logical and mechanistic pathways governing these transformations.

ReductiveAmination A 5,8-dioxaspiro[3.4]octan-2-one + Amine Nucleophile B Add Acid Catalyst (AcOH) A->B C Imine/Iminium Intermediate B->C F Excess Acid (>1.2 eq) Ketal Hydrolysis B->F Too High G Insufficient Acid (<0.5 eq) Incomplete Conversion B->G Too Low D Add Reductant (NaCNBH3) at 0°C C->D E Target Spirocyclic Amine D->E

Caption: Logical workflow for optimizing acid catalyst loading in reductive amination.

CC_Activation Substrate 5,8-dioxaspirooctan-2-one OxAdd Rh(I) Catalyst Oxidative Addition Substrate->OxAdd Metallo Acylrhodium Intermediate OxAdd->Metallo BetaElim Beta-Carbon Elimination Metallo->BetaElim Target Pathway Decarb Decarbonylation (Side Product) Metallo->Decarb High Temp / Low Ligand Product Ring-Expanded Product BetaElim->Product

Caption: Mechanistic pathway of Rh-catalyzed C-C bond activation and ring expansion.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform.
  • Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society.
  • Rhodium(I)-Catalyzed Successive Double Cleavage of Carbon−Carbon Bonds of Strained Spiro Cyclobutanones. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analytical Validation of 5,8-Dioxaspiro[3.4]octan-2-one Purity: A Comparative Method Guide

The spirocyclic building block 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4) has emerged as a highly valuable intermediate in contemporary medicinal chemistry. It is notably utilized in the synthesis of advanced, mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic building block 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4) has emerged as a highly valuable intermediate in contemporary medicinal chemistry. It is notably utilized in the synthesis of advanced, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome clinical resistance in non-small cell lung cancer[1].

However, validating the purity of this specific molecule presents a unique analytical challenge. As a Senior Application Scientist, I frequently see laboratories default to standard Reverse Phase Liquid Chromatography (RP-LC) or HPLC-UV methodologies—often resulting in compromised data. This guide objectively compares analytical alternatives, explains the physicochemical causality behind method selection, and provides a self-validating, ICH Q2(R2)-compliant HILIC-LC-MS protocol[2].

The Analytical Challenge: Physicochemical Causality

To design a robust analytical method, we must first deconstruct the target molecule:

  • Lack of a Chromophore: 5,8-dioxaspiro[3.4]octan-2-one consists entirely of aliphatic rings, ether linkages (the spiroketal), and an isolated ketone. The n→π∗ transition of the carbonyl group is weak and absorbs below 210 nm. Consequently, standard UV detection is highly susceptible to mobile phase interference and lacks the sensitivity required for trace impurity profiling.

  • High Polarity & Low Hydrophobicity: The dense electronegativity of the three oxygen atoms within a compact spirocyclic framework renders the molecule highly polar. On standard C18 (Reverse Phase) columns, the compound fails to partition into the hydrophobic stationary phase, eluting in the void volume ( k′<1 ). This leads to severe ion suppression in the mass spectrometer source.

  • Thermal Lability: The spiroketal moiety is susceptible to thermal degradation or ring-opening at the elevated temperatures required for Gas Chromatography (GC) injection ports.

Method Selection Logic

MethodSelection Target 5,8-dioxaspiro[3.4]octan-2-one (Polar, No Chromophore) UV HPLC-UV Target->UV UV Absorbance GC GC-MS Target->GC Volatilization RP RP-LC-MS Target->RP Reverse Phase HILIC HILIC-LC-MS Target->HILIC Hydrophilic Int. UV_Res Rejected: No Chromophore UV->UV_Res GC_Res Sub-optimal: Thermal Instability GC->GC_Res RP_Res Sub-optimal: Poor Retention RP->RP_Res HILIC_Res Optimal: High Sensitivity HILIC->HILIC_Res

Fig 1: Analytical method selection logic based on the physicochemical properties of the target.

Comparative Performance Analysis

Based on the mechanistic rationale above, Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-LC-MS) is the optimal technique. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention. Furthermore, the high organic content of the mobile phase drastically enhances Electrospray Ionization (ESI) desolvation efficiency.

Quantitative & Qualitative Comparison Summary
Analytical TechniquePrimary Retention MechanismDetection SensitivitySuitability for 5,8-dioxaspiro[3.4]octan-2-oneVerdict
HPLC-UV Hydrophobic Partitioning (C18)Very PoorFails due to the absence of a conjugated π -system.❌ Rejected
GC-MS Volatilization / Boiling PointModerateHigh risk of spiroketal thermal degradation in the inlet.⚠️ Sub-optimal
RP-LC-MS Hydrophobic Partitioning (C18)HighPoor retention (void volume elution); high matrix suppression.⚠️ Sub-optimal
HILIC-LC-MS Hydrophilic Partitioning (Amide)ExcellentOptimal retention ( k′>3 ) and superior ESI desolvation.✅ Optimal

Experimental Protocol: HILIC-LC-MS Methodology

This protocol is designed as a self-validating system . By utilizing an Amide column and an ammonium acetate buffer, we deliberately drive the formation of the [M+NH4​]+ adduct, which is highly stable for molecules lacking basic nitrogen atoms.

Step 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5,8-dioxaspiro[3.4]octan-2-one reference standard. Dissolve completely in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock to working concentrations (e.g., 1, 10, 50, 100 µg/mL) using a diluent of 90:10 Acetonitrile:Water .

    • Causality Check: Do not use 100% water as a diluent. In HILIC, injecting a highly aqueous sample disrupts the localized water layer on the stationary phase, leading to severe peak distortion and retention time shifts.

Step 2: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Causality Check: The amide phase provides strong hydrogen bonding and dipole-dipole interactions with the spiroketal oxygens, ensuring strong retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 5.0 min: Linear gradient to 70% B

    • 5.0 - 6.0 min: Hold at 70% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 9.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.8 kV.

  • Desolvation Temperature: 350°C.

  • Detection (SIM/MRM): Monitor the ammonium adduct [M+NH4​]+ at m/z 146.1 (Exact Mass of target is 128.05; +18.04 for NH4+​ ).

ICH Q2(R2) Analytical Validation Workflow

To ensure the method is fit for its intended purpose (purity assessment and trace impurity quantification), it must be validated according to the[2].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity Blank & Spike Start->Spec Lin Linearity 5 Levels Spec->Lin Acc Accuracy Recovery Lin->Acc Prec Precision RSD < 2% Acc->Prec Valid Method Validated Prec->Valid

Fig 2: Sequential LC-MS analytical validation workflow adhering to ICH Q2(R2) guidelines.

Validation Execution Steps:
  • System Suitability Testing (SST): Before validation begins, inject the 50 µg/mL standard six times. The system is self-validated if the Retention Time RSD is ≤1.0% , Peak Tailing Factor ( Tf​ ) is ≤1.5 , and Signal-to-Noise (S/N) is ≥100 .

  • Specificity: Inject the sample matrix blank (90:10 ACN:Water). Confirm there are no interfering peaks at m/z 146.1 within ±0.2 minutes of the analyte's established retention time.

  • Linearity & Range: Inject calibration standards at 5 levels (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration). Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy: Prepare spiked samples in triplicate at three concentration levels (80%, 100%, 120%). Calculate the percentage recovery. Acceptable recovery for LC-MS purity assays typically falls between 95.0% and 105.0%.

  • Precision (Repeatability): Analyze six independent preparations of the 100% concentration sample. The Relative Standard Deviation (RSD) of the calculated purities must be ≤2.0% .

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform ChemRxiv / ACS Publications URL:[Link] (DOI: 10.26434/chemrxiv-2024-5rzt9-v2)

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Strategic Scaffold Selection in Medicinal Chemistry: Oxetanes vs. 5,8-Dioxaspiro[3.4]octan-2-one

As a Senior Application Scientist, I frequently guide drug discovery teams through the "escape from flatland" paradigm. The strategic incorporation of spirocyclic and strained oxygen-containing scaffolds is no longer jus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the "escape from flatland" paradigm. The strategic incorporation of spirocyclic and strained oxygen-containing scaffolds is no longer just a trend—it is a fundamental tactic to optimize physicochemical properties, mitigate off-target toxicity, and bypass cytochrome P450 (CYP450) liability.

In this guide, we will rigorously compare the established workhorse of polar modifications—the oxetane ring—against an emerging, highly functionalized spirocycle: 5,8-dioxaspiro[3.4]octan-2-one . By understanding the mechanistic causality behind these scaffolds, researchers can make informed, data-driven decisions for lead optimization.

Mechanistic Profiling & Causality

The Established Standard: Oxetanes

Oxetanes are four-membered oxygen-containing heterocycles widely deployed as isosteres for gem-dimethyl or carbonyl groups[1].

The Causality of Performance: The success of oxetanes lies in their high dipole moment, low molecular weight, and ability to act as hydrogen-bond acceptors. By replacing a highly lipophilic gem-dimethyl group with an oxetane, the aqueous solubility of a scaffold can increase by a factor of 4 to over 4000[1]. Furthermore, the electronegative oxygen atom exerts an inductive pull that reduces the basicity (pKa) of adjacent amines. This subtle electronic modulation is critical for reducing amphiphilicity, thereby mitigating phospholipidosis risks and hERG channel interference[1].

The Emerging 3D Modifier: 5,8-Dioxaspiro[3.4]octan-2-one

While oxetanes provide a compact polar modification, 5,8-dioxaspiro[3.4]octan-2-one (CAS 1824626-99-4)[2] offers a bulkier, highly three-dimensional spiro-ketal architecture. This building block consists of a cyclobutanone ring spiro-fused to a 1,3-dioxolane ring.

The Causality of Performance: This scaffold is typically installed onto an amine via reductive amination[3]. The causality for selecting this complex spirocycle over a simple oxetane is driven by vector trajectory and steric shielding . In the development of complex kinase inhibitors (such as mutant-selective EGFR inhibitors), the spirocyclic ketal-cyclobutane moiety projects uniquely into solvent-exposed regions, restricting the conformational flexibility of the attached amine more effectively than an oxetane[3]. Additionally, the dual oxygen atoms significantly boost the topological polar surface area (tPSA), maintaining excellent solubility despite the increased carbon count, while the steric bulk physically blocks CYP450 enzymes from accessing adjacent metabolic hotspots.

ScaffoldSelection Problem High Lipophilicity & Rapid Clearance Oxetane Oxetane Grafting (Compact, Low MW) Problem->Oxetane Replace gem-dimethyl Spiro 5,8-Dioxaspiro[3.4]octan-2-one (Bulky, High tPSA) Problem->Spiro Reductive Amination Outcome1 Improved Solubility Maintained Vector Oxetane->Outcome1 Outcome2 Steric Shielding Altered Trajectory Spiro->Outcome2

Logical decision tree for selecting between oxetanes and bulky spirocyclic scaffolds.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the quantitative impacts of incorporating these scaffolds into a generic lipophilic lead compound.

Property / FeatureOxetanes (e.g., 3-substituted)5,8-Dioxaspiro[3.4]octan-2-one Derivatives
Structural Role gem-dimethyl or carbonyl isostere[1]Bulky spiro-ketal / 3D vector modifier[3]
Molecular Weight Impact Low (+56 Da for core addition)Moderate (+112 Da net addition to amine)[3]
Aqueous Solubility High increase (up to 4000x multiplier)[1]Moderate to High increase (driven by dual oxygens)
Metabolic Stability Excellent (alters local electron density)[4]High (steric bulk physically blocks CYP450 access)
Synthetic Tractability High (often requires pre-formed building blocks)[5]High (direct late-stage reductive amination)[3]
Primary Use Case Broad physicochemical optimizationTargeted conformational restriction & solvent vectoring

Self-Validating Experimental Workflows

Trustworthiness in medicinal chemistry relies on reproducibility. The following protocols are designed as self-validating systems, ensuring that experimental causality is intrinsically linked to measurable outcomes.

Protocol A: Late-Stage Installation of 5,8-Dioxaspiro[3.4]octan-2-one

This reductive amination protocol is adapted from recent optimizations of imidazo[3.2-b]pyrazole-based EGFR inhibitors[3].

  • Iminium Formation: Dissolve the intermediate amine (1.0 eq) in a dry solvent (e.g., DCM or THF). Add 5,8-dioxaspiro[3.4]octan-2-one (1.2 eq).

  • Acid Catalysis: Add acetic acid (0.8 - 1.0 eq).

    • Causality: The cyclobutanone ring is sterically hindered. Mild acid catalysis is critical to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the iminium ion without degrading the acid-sensitive 1,3-dioxolane ketal[3]. Stir at room temperature for 30 minutes.

  • Selective Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaCNBH₃) (1.2 - 1.5 eq).

    • Causality: NaCNBH₃ operates efficiently at mildly acidic pH, selectively reducing the iminium intermediate rather than the unreacted ketone. This prevents the formation of an undesired cyclobutanol byproduct[3].

  • System Validation: Monitor the reaction via LC-MS. The system is self-validating: successful conversion is confirmed by observing the exact mass shift of +112 Da (M + 112) relative to the starting amine. The absence of a +114 Da peak confirms that premature ketone reduction did not occur.

  • Isolation: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Workflow Step1 1. Amine + Ketone (in dry solvent) Step2 2. Add Acetic Acid (Promote Iminium) Step1->Step2 Step3 3. Add NaCNBH3 at 0°C (Selective Reduction) Step2->Step3 Validation 4. LC-MS Validation (Check for M+112) Step3->Validation

Self-validating experimental workflow for installing the 5,8-dioxaspiro[3.4]octane moiety.

Protocol B: Microsomal Stability & CYP450 Routing Assay

To validate that the chosen scaffold successfully diverts metabolism away from rapid CYP450 clearance [4], perform a comparative human liver microsome (HLM) assay.

  • Incubation: Incubate the parent compound (oxetane or spiro-ketal derivative) at 1 µM with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: At specific time points (0, 15, 30, and 60 mins), quench 50 µL aliquots with 150 µL of cold acetonitrile containing a stable-isotope internal standard.

  • System Validation: Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ). The assay self-validates by concurrently running a known high-clearance standard (e.g., verapamil) and a low-clearance standard (e.g., warfarin). A successful scaffold substitution will demonstrate a statistically significant reduction in CLint​ compared to the un-modified lipophilic lead[1].

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ACS Publications, 2010.[Link]

  • Rogers-Evans, M. "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" CHIMIA, 2014.[Link]

  • Heald, R. A., et al. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." Journal of Medicinal Chemistry, 2024.[Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis, 2024.[Link]

  • Toselli, F., et al. "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings." SCIRP, 2018.[Link]

Sources

Validation

Benchmarking 5,8-Dioxaspiro[3.4]octan-2-one Reactivity Against Standard Ketones: A Comprehensive Guide for Drug Development

As molecular complexity in drug discovery increases, the incorporation of functionalized, spirocyclic, and strained ring systems has become a cornerstone of modern medicinal chemistry. 5,8-dioxaspiro[3.4]octan-2-one (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As molecular complexity in drug discovery increases, the incorporation of functionalized, spirocyclic, and strained ring systems has become a cornerstone of modern medicinal chemistry. 5,8-dioxaspiro[3.4]octan-2-one (CAS: 1824626-99-4) is a highly specialized spirocyclic cyclobutanone derivative. It serves as a critical building block for installing 3,3-ethylenedioxycyclobutyl moieties, a motif recently leveraged to optimize lipophilic ligand efficiency (LLE) and metabolic stability in novel mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors ()[1].

This guide objectively benchmarks the reactivity of 5,8-dioxaspiro[3.4]octan-2-one against standard unstrained ketones (e.g., cyclohexanone and acetone), providing the mechanistic causality and self-validating experimental protocols necessary for seamless integration into your synthetic workflows.

Mechanistic Rationale: The Thermodynamics of Ring Strain

To understand why 5,8-dioxaspiro[3.4]octan-2-one exhibits hyper-reactivity toward nucleophiles compared to standard ketones, we must analyze the thermodynamic landscape of its carbon hybridization.

Angle Strain Relief ( sp2→sp3 )

The carbonyl carbon in a cyclobutanone ring is sp2 hybridized, which ideally demands a 120° bond angle. However, the geometric constraints of the four-membered ring force the internal angle to approximately 90°, resulting in a severe angle strain of ~30°. When a nucleophile attacks the carbonyl carbon, it rehybridizes to sp3 . An ideal sp3 carbon prefers a 109.5° angle. The transition from sp2 to sp3 reduces the internal angle strain from ~30° to ~19.5° (a relief of ~10.5°). This strain relief drastically lowers the activation energy for nucleophilic addition and shifts the thermodynamic equilibrium heavily toward the sp3 addition product[2].

Stereoelectronic Inductive Effects

Unlike a standard cyclobutanone, 5,8-dioxaspiro[3.4]octan-2-one features a spiro-fused dioxolane ring. The highly electronegative oxygen atoms exert a strong electron-withdrawing inductive effect ( −I effect) through the sigma framework. This further depletes electron density at the carbonyl carbon, rendering it significantly more electrophilic than both standard cyclobutanones and unstrained aliphatic ketones like acetone.

Contrast with Cyclohexanone

Cyclohexanone exists in a relatively strain-free chair conformation. The sp2→sp3 transition during nucleophilic attack does not relieve angle strain; instead, it introduces unfavorable 1,3-diaxial steric interactions in the resulting tetrahedral intermediate. Consequently, standard ketones require harsher conditions or stronger electrophilic activation to achieve similar yields.

ThermoLogic K1 5,8-dioxaspiro[3.4]octan-2-one sp2 hybridized ~90° internal angle High Angle Strain TS1 Nucleophilic Attack Lower Activation Energy Inductive Pull by O-atoms K1->TS1 K2 Cyclohexanone sp2 hybridized ~120° internal angle Minimal Strain TS2 Nucleophilic Attack Higher Activation Energy Steric Hindrance K2->TS2 P1 sp3 Intermediate ~109.5° internal angle Δ 10.5° Strain Relief TS1->P1 P2 sp3 Intermediate ~109.5° internal angle 1,3-Diaxial Steric Clash TS2->P2

Fig 1: Thermodynamic and mechanistic energy landscape comparing nucleophilic addition in strained vs. unstrained ketones.

Benchmarking Data: Quantitative Comparison

The table below summarizes the relative reactivity metrics of 5,8-dioxaspiro[3.4]octan-2-one against standard ketones in a benchmark reductive amination workflow. Data is synthesized from established physical organic principles and recent medicinal chemistry literature[2].

Ketone SubstrateRing SizeRelative Electrophilicity sp2→sp3 Strain ReliefTypical Reductive Amination YieldReaction Kinetics
5,8-dioxaspiro[3.4]octan-2-one 4-memberedVery High (Inductive + Strain)~10.5° >85% Fast (Complete imine formation in <1h)
Cyclobutanone (Standard) 4-memberedHigh (Strain only)~10.5°75 - 85%Fast
Cyclohexanone 6-memberedLowNone (Steric clash introduced)50 - 70%Slow (Requires longer activation times)
Acetone AcyclicModerateNone40 - 60%Moderate (Prone to competitive enolization)

Validated Experimental Protocol: Reductive Amination

To ensure high scientific integrity and reproducibility, the following protocol is adapted from the successful synthesis of imidazo[3.2-b]pyrazole-based EGFR inhibitors ()[1].

Expertise Note: The spiro-acetal moiety is sensitive to strongly acidic aqueous conditions. Therefore, mild organic acids (like Acetic Acid) are strictly utilized to activate the imine without cleaving the protecting group.

Materials Required:
  • Amine Substrate : 1.0 equivalent (eq)

  • 5,8-dioxaspiro[3.4]octan-2-one : 1.2 eq

  • Acetic Acid (Glacial) : 1.0 eq

  • Sodium Cyanoborohydride ( NaCNBH3​ ) : 1.5 eq

  • Solvent : Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Imine Pre-formation : Dissolve the primary or secondary amine (1.0 eq) in the chosen solvent. Stir at room temperature (25 °C) for 30 minutes. Causality: Allowing the amine to pre-equilibrate minimizes side reactions.

  • Electrophile Addition : Add 5,8-dioxaspiro[3.4]octan-2-one (1.2 eq) followed immediately by glacial acetic acid (1.0 eq). Stir the reaction mixture at room temperature for 16 hours. Causality: The mild acid catalyzes the dehydration of the hemiaminal to the iminium ion while preserving the delicate 5,8-dioxa spirocycle.

  • Hydride Reduction : Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaCNBH3​ (1.5 eq) in portions. Once added, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 5 hours. Causality: Cooling to 0 °C controls the exothermic hydride transfer and prevents the competitive direct reduction of the unreacted ketone.

  • Workup & Isolation : Dilute the reaction mixture with water to quench excess hydride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol Step1 1. Imine Pre-formation Amine (1.0 eq) in Solvent Stir 30 min at 25 °C Step2 2. Electrophile Addition Add 5,8-dioxaspiro[3.4]octan-2-one (1.2 eq) Add AcOH (1.0 eq) Stir 16 h at 25 °C Step1->Step2 Step3 3. Hydride Reduction Cool to 0 °C Add NaCNBH3 (1.5 eq) Stir 5 h (0 °C to 25 °C) Step2->Step3 Step4 4. Quench & Isolation Dilute with H2O Extract with EtOAc Concentrate & Purify Step3->Step4

Fig 2: Self-validating experimental workflow for the reductive amination of 5,8-dioxaspiro[3.4]octan-2-one.

Troubleshooting & Process Optimization

  • Acetal Deprotection Risk : If LC-MS analysis indicates the presence of a cyclobutane-1,3-dione derivative, your reaction conditions are too acidic. Switch from NaCNBH3​ /AcOH to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-Dichloroethane (DCE), which often requires no additional acid catalyst.

  • Over-alkylation : If tertiary amines form when synthesizing secondary amines, reduce the equivalents of 5,8-dioxaspiro[3.4]octan-2-one from 1.2 eq to 0.95 eq, making the ketone the limiting reagent.

References

  • Igawa, H., Konst, Z. A., Therrien, E., Shelley, M., Koldsø, H., Bos, P. H., ... & Gerasyuto, A. I. (2024). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. Journal of Medicinal Chemistry, 67(24), 21811-21840. URL:[Link]

  • Kresge, A. J., & Meng, Q. (2010). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 76(3), 858-863. URL:[Link]

  • Fiveable Organic Chemistry Study Guide. (2025). Cyclobutanone: Organic Chemistry Study Guide. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dioxaspiro[3.4]octan-2-one
Reactant of Route 2
5,8-Dioxaspiro[3.4]octan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.